3-(Azido-PEG5-amino)propanol
Descripción
Propiedades
Fórmula molecular |
C15H32N4O6 |
|---|---|
Peso molecular |
364.44 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propan-1-ol |
InChI |
InChI=1S/C15H32N4O6/c16-19-18-4-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-3-17-2-1-5-20/h17,20H,1-15H2 |
Clave InChI |
QVTMKPNWEOZQRR-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(Azido-PEG5-amino)propanol |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Azido-PEG5-amino)propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, provides a versatile platform for the covalent attachment and modification of biomolecules. The azide functionality allows for highly specific and efficient "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group offers a further point for derivatization. The PEG spacer enhances the water solubility of the molecule and any conjugate it is a part of, a crucial property for biological applications.[1][2] This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound.
Core Chemical and Physical Properties
This compound is a valuable tool for researchers due to its defined chemical structure and physical characteristics that facilitate its use in aqueous environments.
| Property | Value | Reference(s) |
| Molecular Formula | C15H32N4O6 | [2] |
| Molecular Weight | 364.4 g/mol | [2] |
| CAS Number | 2228857-31-4 | [2] |
| Appearance | Not specified, likely a liquid or solid | N/A |
| Purity | Typically ≥95% - 98% | [2] |
| Solubility | The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media. | [2] A related compound, Azido-PEG5-amine, is soluble in water, DMSO, DCM, and DMF. |
| Storage | Store at -20°C | [2] |
Key Applications and Experimental Protocols
The primary utility of this compound lies in its ability to participate in click chemistry reactions for the bioconjugation of various molecules. It is also a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[3]
General Experimental Protocol for CuAAC:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO, DMF) for dissolving reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or water.
-
Prepare a stock solution of the alkyne-modified molecule in a buffer compatible with its stability.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand (TBTA or THPTA) in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule with a molar excess of this compound. The exact stoichiometry will need to be optimized.
-
Add the copper ligand to the reaction mixture. A typical ratio is 1-5 equivalents of ligand per equivalent of copper.
-
Add the CuSO4 solution. The final concentration of copper typically ranges from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of the copper sulfate.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
The resulting bioconjugate can be purified using methods appropriate for the molecule of interest, such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and byproducts.
-
Logical Workflow for a Typical CuAAC Reaction:
Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.[4][5] The azide group allows for the attachment of one part of the PROTAC via click chemistry, while the hydroxyl group can be modified to connect to the other part.
General Experimental Protocol for PROTAC Synthesis (Solid-Phase):
This protocol describes a solid-phase approach, which can simplify purification.[4]
Materials:
-
Aminomethyl polystyrene resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative)
-
This compound
-
Alkyne-modified target protein ligand
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) iodide (CuI)
-
Solvents (DMF, DCM)
-
Trifluoroacetic acid (TFA) for cleavage from the resin
-
HPLC for purification
Procedure:
-
Resin Functionalization:
-
Couple the E3 ligase ligand to the aminomethyl polystyrene resin using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
-
Linker Attachment:
-
The hydroxyl group of this compound can be activated (e.g., by tosylation) and then reacted with an appropriate functional group on the resin-bound E3 ligase ligand. Alternatively, the amino group of a related linker, 3-azidopropylamine, can be used for reductive amination onto a resin-bound aldehyde.[4]
-
-
Click Reaction:
-
Perform a CuAAC reaction on the solid support by reacting the resin-bound azide with the alkyne-modified target protein ligand in the presence of a copper(I) source (e.g., CuI) in a suitable solvent like DMF. The reaction is typically carried out at room temperature for 24 hours.[4]
-
-
Cleavage and Purification:
-
Cleave the synthesized PROTAC from the resin using a TFA-based cleavage cocktail.
-
Purify the crude PROTAC using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Logical Flow of PROTAC Synthesis:
Caption: Solid-phase synthesis workflow for a PROTAC using an azido-PEG linker.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container at the recommended temperature of -20°C.
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, incorporating an azide for click chemistry, a hydrophilic PEG spacer, and a reactive hydroxyl group, enables the straightforward and efficient synthesis of complex bioconjugates and PROTACs. The mild reaction conditions of its primary application, the CuAAC, make it particularly suitable for working with sensitive biological molecules. By understanding its chemical properties and employing the appropriate experimental protocols, scientists can effectively leverage this linker to advance their research in targeted therapeutics and the study of biological systems.
References
In-depth Technical Guide: Physicochemical Properties of 3-(Azido-PEG5-amino)propanol
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical data for 3-(Azido-PEG5-amino)propanol, a bifunctional linker molecule commonly utilized in bioconjugation and drug delivery applications.
Core Compound Data
This compound is a polyethylene (B3416737) glycol (PEG) linker that features an azide (B81097) group and a terminal hydroxyl group. The azide moiety is frequently used for "click chemistry" reactions, while the hydroxyl group allows for further derivatization[1]. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules[1].
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for clear reference.
| Property | Value | Source(s) |
| Molecular Weight | 364.4 g/mol | [1][2][3] |
| Molecular Formula | C15H32N4O6 | [1][2] |
| CAS Number | 2228857-31-4 | [1][2] |
| Purity | ≥98% | [1][2] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name and its fundamental physicochemical identifiers.
References
An In-depth Technical Guide to the Synthesis of 3-(Azido-PEG5-amino)propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3-(Azido-PEG5-amino)propanol, a heterobifunctional linker valuable in bioconjugation, drug delivery, and proteomics. The synthesis is presented in a three-step process, commencing with commercially available starting materials. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Overview of the Synthetic Route
The synthesis of this compound is strategically designed in three main stages:
-
PEGylation: The hydroxyl group of N-Boc-3-aminopropanol is reacted with a mono-activated pentaethylene glycol (PEG5) derivative to form a C-O ether linkage. This step introduces the PEG spacer.
-
Azidation: The terminal hydroxyl group of the newly formed PEGylated intermediate is converted to an azide (B81097) group. This is a crucial step for introducing the "click" chemistry handle.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed to yield the final product with a free primary amine.
This synthetic approach allows for the controlled and sequential introduction of the desired functional groups.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products in the proposed synthetic route. Expected yields are based on typical literature values for similar transformations.
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Key Reagents | Expected Yield (%) |
| 1 | 3-(Boc-amino)-1-propanol, mono-tosyl-PEG5 | Boc-NH-(CH₂₎₃-O-PEG₅-OH | 175.23, 392.47 | Sodium hydride (NaH) | 70-85 |
| 2 | Boc-NH-(CH₂₎₃-O-PEG₅-OH | Boc-NH-(CH₂₎₃-O-PEG₅-N₃ | 393.5 | Methanesulfonyl chloride (MsCl), NaN₃ | 85-95 |
| 3 | Boc-NH-(CH₂₎₃-O-PEG₅-N₃ | H₂N-(CH₂₎₃-O-PEG₅-N₃ (this compound) | 418.5 | Trifluoroacetic acid (TFA) or HCl | >95 |
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (3-((15-hydroxy-3,6,9,12-tetraoxapentadecyl)oxy)propyl)carbamate (Boc-NH-(CH₂)₃-O-PEG₅-OH)
This step involves the PEGylation of 3-(Boc-amino)-1-propanol using a Williamson ether synthesis.
Materials:
-
3-(Boc-amino)-1-propanol
-
mono-p-toluenesulfonyl-pentaethylene glycol (mono-tosyl-PEG5)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of 3-(Boc-amino)-1-propanol (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
A solution of mono-tosyl-PEG5 (1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is concentrated under reduced pressure to remove the THF.
-
The aqueous residue is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate/hexanes to afford the pure Boc-NH-(CH₂)₃-O-PEG₅-OH.
Step 2: Synthesis of tert-butyl (3-((15-azido-3,6,9,12-tetraoxapentadecyl)oxy)propyl)carbamate (Boc-NH-(CH₂)₃-O-PEG₅-N₃)
This step converts the terminal hydroxyl group of the PEG chain to an azide.
Materials:
-
Boc-NH-(CH₂)₃-O-PEG₅-OH
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Mesylation: To a solution of Boc-NH-(CH₂)₃-O-PEG₅-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with cold water, 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude mesylated intermediate, which is used in the next step without further purification.
-
Azidation: The crude mesylate is dissolved in anhydrous DMF, and sodium azide (3.0 eq) is added.
-
The reaction mixture is heated to 60-80 °C and stirred overnight.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate or DCM (3 x volumes).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give Boc-NH-(CH₂)₃-O-PEG₅-N₃.
Step 3: Synthesis of 3-((15-azido-3,6,9,12-tetraoxapentadecyl)oxy)propan-1-amine (this compound)
This final step involves the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-NH-(CH₂)₃-O-PEG₅-N₃
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The Boc-NH-(CH₂)₃-O-PEG₅-N₃ (1.0 eq) is dissolved in a 1:1 mixture of DCM and TFA at room temperature.
-
The reaction mixture is stirred for 1-2 hours, and the progress of the deprotection is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized by the careful addition of saturated aqueous NaHCO₃ until the pH is ~8-9.
-
The aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the final product, this compound. Further purification by chromatography may be performed if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a robust framework for the synthesis of this compound. Researchers should optimize reaction conditions and purification procedures based on their specific laboratory settings and analytical capabilities. Standard laboratory safety protocols should be strictly adhered to when handling all chemicals.
An In-depth Technical Guide to the Solubility of 3-(Azido-PEG5-amino)propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Azido-PEG5-amino)propanol, a heterobifunctional PEG linker. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information from analogous compounds and general principles of polymer chemistry to provide a robust framework for researchers.
Introduction to this compound
This compound is a versatile tool in bioconjugation and drug delivery. Its structure comprises a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain with five repeating units, and a propanolamine (B44665) moiety. This unique combination of functional groups dictates its solubility in various media, a critical parameter for its application in chemical synthesis and biological systems. The azide group facilitates "click chemistry" reactions, while the hydroxyl and amino groups offer additional conjugation points. The PEG spacer enhances the hydrophilicity and biocompatibility of the molecule it is attached to.
Solubility Profile in Organic Solvents
The solubility of this compound is governed by its constituent parts: the polar azide and amino-propanol groups, and the amphiphilic PEG chain. Generally, PEG derivatives exhibit high solubility in water and a range of polar organic solvents. The presence of the hydrophilic PEG chain is the primary determinant of its solubility profile.
While specific quantitative solubility data for this compound is not widely published, the table below summarizes the expected and reported qualitative solubility of this compound and structurally similar Azido-PEG derivatives in common organic solvents. This information is collated from technical data sheets of commercial suppliers and general chemical literature.
Table 1: Qualitative Solubility of Azido-PEG Derivatives in Common Organic Solvents
| Organic Solvent | Chemical Class | Expected Solubility of this compound | Reported Solubility of Other Short-Chain Azido-PEGs |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble[1][2] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Soluble |
| Chloroform | Chlorinated | Soluble | Soluble[1][2] |
| Acetonitrile | Polar Aprotic | Soluble | Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble | Soluble |
| Methanol | Polar Protic | Soluble | Soluble[1] |
| Ethanol | Polar Protic | Soluble | Soluble[1] |
| Toluene | Aromatic Hydrocarbon | Less Soluble | Less Soluble[1][2] |
| Diethyl Ether | Ether | Not Soluble | Not Soluble[1][2] |
Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. "Less Soluble" suggests that solubility may be limited and might require heating or sonication to achieve a desired concentration. "Not Soluble" indicates that the compound is unlikely to dissolve to any significant degree.
Factors Influencing Solubility
The solubility of this compound is a direct consequence of its molecular structure. The interplay between its different functional groups and the solvent determines the extent to which it will dissolve.
References
In-Depth Technical Guide: Stability and Storage of 3-(Azido-PEG5-amino)propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal azide (B81097) group for "click chemistry" applications, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a primary alcohol for further chemical modification. The inherent stability of this linker is critical for the successful synthesis and long-term efficacy of the resulting conjugates. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways for this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-(3-azidopropoxy)-2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethane
-
Molecular Formula: C15H32N4O6
-
Molecular Weight: 364.44 g/mol
-
CAS Number: 2228857-31-4[1]
The molecule's stability is intrinsically linked to the chemical properties of its three key functional components: the azide group, the PEG linker, and the terminal propanolamine.
Recommended Storage and Handling
To ensure the long-term integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
Quantitative data from various suppliers consistently indicates the optimal storage conditions for this reagent.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[1] | Minimizes thermal degradation of the azide group and slows down potential oxidative degradation of the PEG chain. |
| ≤ -15°C is also suggested for long-term storage. | Provides an additional margin of safety for maintaining stability. | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | PEGs and their derivatives are sensitive to oxidation. An inert atmosphere displaces oxygen, preventing oxidative damage to the PEG chain. |
| Moisture | Store in a desiccated environment. | Moisture can potentially interact with the functional groups and impurities, leading to degradation. |
| Light | Protect from light. | PEG maleimide, thiol, and acrylates are particularly light-sensitive. While the azide and amine groups are more stable, protection from light is a general best practice for all PEG reagents to prevent photo-oxidation. |
Handling Procedures
-
Equilibration: Before use, the container should be allowed to slowly warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which could compromise the reagent's stability.
-
Inert Gas Blanketing: After dispensing the desired amount of the reagent, the container should be backfilled with an inert gas like nitrogen or argon before sealing.
-
Aliquoting: For frequently used reagents, consider aliquoting the compound into smaller, single-use vials. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to atmospheric conditions.[2]
Stability Profile and Degradation Pathways
While specific kinetic stability data for this compound is not extensively published, an understanding of the stability of its constituent functional groups provides insight into potential degradation mechanisms. The azide functionality is known for its high selectivity and stability under a variety of conditions.[3][4]
Potential Degradation Pathways
The primary modes of degradation for this compound are likely to be thermal decomposition of the azide group and oxidation of the PEG chain.
Factors Influencing Stability
-
Temperature: Elevated temperatures can provide the activation energy needed for the decomposition of the azide group, leading to the evolution of nitrogen gas and the formation of a reactive nitrene intermediate. Long-term exposure to ambient temperatures can accelerate the aging of PEG chains.
-
pH: While the azide group is relatively stable across a range of pH values, extreme acidic or basic conditions should be avoided. Strong acids can protonate the azide, while strong bases can promote side reactions. The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions.
-
Oxygen and Light: The presence of oxygen, especially in combination with light, can lead to the formation of reactive oxygen species that can attack the PEG backbone, resulting in chain cleavage and the formation of various oxidation products, including aldehydes and carboxylates. This can lead to a decrease in the pH of the solution over time.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify the resulting degradation products.
Forced Degradation Study Workflow
Key Experimental Methodologies
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose samples to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Acid/Base Hydrolysis: Treat samples with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidative Stress: Expose samples to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and quantifying the parent compound and its degradation products. A stability-indicating method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the molecular weights of degradation products, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and any significant degradation products that can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the characteristic azide stretch (around 2100 cm⁻¹), indicating its degradation.
-
Conclusion
This compound is a stable molecule when stored and handled under the recommended conditions. The primary stability concerns are the thermal lability of the azide group and the oxidative degradation of the PEG chain. By adhering to the storage guidelines of -20°C, protection from light and moisture, and the use of an inert atmosphere, researchers can ensure the long-term integrity and performance of this versatile linker in their applications. For critical applications in drug development, conducting a forced degradation study is recommended to fully characterize the stability profile and identify any potential degradation products.
References
An In-Depth Technical Guide to 3-(Azido-PEG5-amino)propanol for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development.[1][2][3] As a derivative of polyethylene (B3416737) glycol (PEG), it possesses an azide (B81097) (N₃) group at one terminus and a hydroxyl (-OH) group at the other, separated by a PEG chain of five ethylene (B1197577) glycol units.[1][2] This structure imparts both reactivity and favorable physicochemical properties, making it a valuable tool for covalently linking molecules. The azide group serves as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1][2][3] The terminal hydroxyl group offers a site for further chemical modification.[4] The PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugates.[5][6]
This guide provides a comprehensive overview of this compound, its applications, relevant quantitative data, and detailed experimental protocols for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Applications
The unique bifunctional nature of this compound makes it a versatile tool in several areas of drug development and research:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydroxyl end can be modified to react with the payload, while the azide end allows for a click chemistry-based conjugation to an alkyne-modified antibody. The PEG5 spacer can help to improve the solubility and stability of the ADC.[7]
-
PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The length and flexibility of the PEG5 chain are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which leads to the degradation of the target protein.[5][8]
-
Bioconjugation and Surface Modification: The azide group can be used to attach the linker to surfaces or other biomolecules that have been modified to contain an alkyne group. The terminal hydroxyl group can then be used to attach other molecules of interest.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2228857-31-4 | [9] |
| Molecular Formula | C₁₅H₃₂N₄O₆ | [9] |
| Molecular Weight | 364.44 g/mol | [9] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water and most organic solvents | [4] |
The Role of PEG Linker Length in Bioconjugate Efficacy
The length of the PEG linker in ADCs and PROTACs is a critical parameter that can significantly impact their therapeutic efficacy. The PEG5 length of this compound represents a balance between providing sufficient spacing and maintaining a relatively compact structure.
Impact on Antibody-Drug Conjugates (ADCs)
| Parameter | Effect of Increasing PEG Length | Rationale |
| Solubility | Increases | The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, which is particularly important for hydrophobic payloads.[10] |
| In Vivo Half-life | Generally Increases | The PEG chain can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation time.[10] |
| Tumor Penetration | May Decrease | Longer linkers can increase the hydrodynamic radius of the ADC, which may hinder its ability to penetrate dense tumor tissue. |
| Cytotoxicity | Variable | The optimal linker length for cytotoxicity is payload and target-dependent. A linker that is too short may lead to steric hindrance, while a linker that is too long may reduce the effective concentration of the payload at the target site. |
Impact on PROTACs
| Parameter | Effect of Increasing PEG Length | Rationale |
| Ternary Complex Formation | Highly Sensitive to Length | The linker must be of an optimal length and flexibility to allow the target protein and E3 ligase to come together in a productive orientation for ubiquitination.[11] |
| Cell Permeability | Can be Improved | The increased solubility imparted by the PEG linker can enhance the cell permeability of the PROTAC, a common challenge for these larger molecules.[5] |
| Degradation Efficacy | "Hook Effect" | A linker that is too long or too short can be suboptimal for ternary complex formation, leading to reduced degradation of the target protein. The optimal length is target and E3 ligase dependent.[11] |
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of an ADC and a PROTAC. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol describes the conjugation of an azide-modified payload to an alkyne-modified antibody. This compound would be used to first derivatize the payload to introduce the azide moiety.
Materials:
-
Alkyne-modified monoclonal antibody
-
Azide-modified payload (prepared using this compound)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filters for buffer exchange and purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified antibody in PBS.
-
Prepare a stock solution of the azide-modified payload in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (10 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add the azide-modified payload to the antibody solution at a 5-10 fold molar excess.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC from unreacted payload and reagents using size-exclusion chromatography (SEC) or repeated buffer exchange with PBS using Amicon Ultra centrifugal filters.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the biological activity of the ADC in a cell-based cytotoxicity assay.
-
Protocol 2: Synthesis of a PROTAC via Click Chemistry
This protocol outlines the final step in a modular PROTAC synthesis, where an alkyne-functionalized target protein ligand is coupled to an azide-functionalized E3 ligase ligand, with this compound incorporated into one of the ligand arms.
Materials:
-
Alkyne-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand (prepared with a precursor similar to this compound)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol (B103910)/water (1:1) solvent mixture
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add CuSO₄ (0.1 equivalents) and TCEP (0.2 equivalents) to the reaction mixture.
-
Add TBTA (0.1 equivalents) to the solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the structure and purity of the PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Evaluate the biological activity of the PROTAC in a target protein degradation assay (e.g., Western blot or ELISA).
-
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. Site-specific chemical modification of antibody fragments using traceless cleavable linkers | Springer Nature Experiments [experiments.springernature.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(Azido-PEG5-amino)propanol (CAS Number: 2228857-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a discrete, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and is of particular interest in drug delivery, proteomics, and the development of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key features: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a hydrophilic pentaethylene glycol (PEG5) spacer, and a primary hydroxyl group available for further chemical modification. The PEG spacer enhances aqueous solubility and can reduce steric hindrance, making it an invaluable tool for linking biomolecules or small molecules to various substrates.[1][2][3]
This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis route, and detailed experimental protocols for the application of this compound in bioconjugation.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2228857-31-4 | [1] |
| Molecular Formula | C₁₅H₃₂N₄O₆ | [1] |
| Molecular Weight | 364.4 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | [1] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents.[5] | |
| Storage Conditions | Store at -20°C for long-term stability.[1] |
Synthesis Pathway
Caption: Plausible synthetic route for this compound.
Experimental Protocols
The bifunctional nature of this compound allows for a two-stage conjugation strategy. The azide group can be reacted with an alkyne-functionalized molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Subsequently, the terminal hydroxyl group can be derivatized for further conjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule, such as a modified peptide or small molecule drug.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed buffer or a suitable organic solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and a 1.2 to 2-fold molar excess of the this compound stock solution.
-
Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials and catalysts.
-
References
- 1. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(N3-PEG5-amino)propanol - Creative Biolabs [creative-biolabs.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bifunctional PEG Linkers with Azide and Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers featuring terminal azide (B81097) (–N₃) and hydroxyl (–OH) groups. These versatile molecules are instrumental in the fields of bioconjugation, drug delivery, and materials science, offering a powerful toolkit for the precise assembly of complex biomolecular architectures.
Introduction to Azide-PEG-Hydroxyl Linkers
Heterobifunctional PEG linkers are polymers with distinct reactive groups at each terminus, enabling the sequential and controlled conjugation of two different molecules.[1][2] The Azide-PEG-Hydroxyl (N₃-PEG-OH) linker is a prime example, featuring a bio-orthogonal azide group and a versatile hydroxyl group.[3]
The azide functionality is highly valued for its participation in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This reaction is exceptionally specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for conjugating molecules in complex biological environments.[6][7] The reaction forms a stable triazole linkage.[3]
The terminal hydroxyl group provides a secondary site for modification. It can be activated or converted into other functional groups, such as carboxylic acids or NHS esters, for subsequent coupling reactions, offering a multi-faceted approach to bioconjugation.[8][9] The PEG backbone itself imparts favorable properties, including increased water solubility, reduced immunogenicity, and improved pharmacokinetics of the conjugated molecule.[10][11]
Synthesis and Properties
The synthesis of Azide-PEG-Hydroxyl linkers typically involves the desymmetrization of oligo(ethylene glycols) (OEGs) or the ring-opening polymerization of ethylene (B1197577) oxide.[8][12][13] One common synthetic route involves the conversion of one of the terminal hydroxyl groups of a diol-PEG into an azide. This is often achieved through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.[14]
Key Physicochemical Properties
The properties of N₃-PEG-OH linkers can be tailored by varying the length of the PEG chain. A selection of commercially available and synthesized linkers with their corresponding properties are summarized below.
| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | Purity | Form | Storage Conditions |
| Azide-PEG-alcohol, MW 1,000 | ~1000 | ~22 | >90% | Solid | -20°C |
| Azide-PEG-alcohol, MW 2,000 | ~2000 | ~45 | >90% | Solid | -20°C |
| Azide-PEG-alcohol, MW 3,400 | ~3400 | ~77 | >90% | Solid | -20°C |
| Azide-PEG-alcohol, MW 5,000 | ~5000 | ~113 | >90% | Solid | -20°C |
| N₃-PEG₁₁-OH | ~549.6 | 11 | >95% | White/off-white solid or viscous liquid | -20°C, dry, under inert conditions |
Data compiled from various commercial sources and literature.[9][15]
Core Applications and Experimental Workflows
The unique bifunctionality of Azide-PEG-Hydroxyl linkers makes them suitable for a wide array of applications.
Antibody-Drug Conjugates (ADCs)
In ADC development, these linkers can be used to attach a cytotoxic payload to a monoclonal antibody. The hydroxyl group can be modified to react with functional groups on the antibody (e.g., lysine (B10760008) residues after conversion to an NHS ester), while the azide group can be used to "click" onto an alkyne-modified drug molecule.[1][10][16] The PEG spacer enhances the solubility and stability of the final ADC.[17]
Nanoparticle Functionalization
Azide-PEG-Hydroxyl linkers are used to modify the surface of nanoparticles, enhancing their biocompatibility and providing a platform for further functionalization.[3] The hydroxyl group can be used to attach the linker to the nanoparticle surface, while the azide group is available for the attachment of targeting ligands, imaging agents, or drugs via click chemistry.[16]
Hydrogel and Scaffold Engineering
These linkers can act as crosslinking agents in the formation of hydrogels.[3] The azide and hydroxyl groups can participate in different crosslinking chemistries, allowing for the creation of well-defined and functionalized three-dimensional networks for tissue engineering and controlled drug release applications.
Experimental Protocols
The following are generalized protocols for key experiments involving Azide-PEG-Hydroxyl linkers. Researchers should optimize these protocols for their specific molecules and applications.
Protocol for Protein Conjugation via NHS Ester Formation
This protocol describes the conjugation of an Azide-PEG-OH linker to a protein containing primary amines (e.g., lysine residues) after activating the hydroxyl group to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Azide-PEG-OH
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous DMF or DMSO
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of Hydroxyl Group:
-
Dissolve Azide-PEG-OH and a molar excess (e.g., 1.5 eq) of DSC in anhydrous DMF.
-
Add a base (e.g., triethylamine, 2 eq) and stir the reaction at room temperature for 4-24 hours, monitoring by TLC or HPLC.
-
The product, Azide-PEG-NHS, can be precipitated in cold diethyl ether and dried under vacuum.
-
-
Protein Conjugation:
-
Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Azide-PEG-NHS in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the Azide-PEG-NHS solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
Stop the reaction by adding quenching buffer.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.
-
Determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized molecule (e.g., the protein-PEG conjugate from the previous protocol) to an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 50 mM in DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and a molar excess (e.g., 3-10 eq) of the alkyne-functionalized molecule in the reaction buffer.
-
Add the reagents in the following order, vortexing gently after each addition:
-
CuSO₄ solution (to a final concentration of 0.1-1 mM)
-
TBTA solution (if used, to a final concentration of 0.5-5 mM)
-
Sodium ascorbate solution (to a final concentration of 1-10 mM)
-
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer periods if the biomolecules are sensitive.
-
-
Purification and Analysis:
-
Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
-
Analyze the product by SDS-PAGE, HPLC, or mass spectrometry to confirm the successful conjugation.
-
Conclusion
Bifunctional PEG linkers with azide and hydroxyl groups are indispensable tools in modern biotechnology and drug development. Their well-defined structure, coupled with the robust and orthogonal chemistries of the azide and hydroxyl termini, provides researchers with a high degree of control over the creation of complex bioconjugates. The inherent benefits of the PEG spacer further enhance the properties of the final constructs, making these linkers a preferred choice for applications ranging from targeted therapeutics to advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polysciences.com [polysciences.com]
- 4. Azide(N3) PEG Linker from Biopharma PEG [biochempeg.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. genelink.com [genelink.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N3-PEG11-OH|Azide-PEG-Hydroxyl|Click Chemistry Reagent [benchchem.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Azide-PEG-alcohol, MW 5,000 | BroadPharm [broadpharm.com]
- 16. purepeg.com [purepeg.com]
- 17. books.rsc.org [books.rsc.org]
Hydrophilic Spacers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, particularly in the development of antibody-drug conjugates (ADCs), the linker technology employed is a critical determinant of success. Hydrophilic spacers, or linkers, have emerged as a pivotal component in bioconjugation, addressing key challenges associated with the stability, solubility, and overall performance of these complex molecules. This technical guide provides a comprehensive overview of hydrophilic spacers, detailing their types, impact on bioconjugate properties, and the experimental protocols necessary for their evaluation.
The Role and Advantage of Hydrophilic Spacers in Bioconjugation
The conjugation of potent, often hydrophobic, payloads to large biomolecules like monoclonal antibodies can lead to significant challenges, including aggregation, reduced solubility, and suboptimal pharmacokinetic profiles. Hydrophilic spacers are molecular bridges designed to mitigate these issues. By creating a hydration shell around the bioconjugate, these spacers enhance solubility and prevent the formation of aggregates, which can compromise efficacy and induce an immune response.
The primary advantages of incorporating hydrophilic spacers in bioconjugation include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of these spacers improves the overall solubility of the bioconjugate, which is particularly crucial when working with hydrophobic drugs. This property allows for the attachment of a higher number of drug molecules per antibody, or a higher drug-to-antibody ratio (DAR), without inducing aggregation.
-
Improved Pharmacokinetics: Hydrophilic spacers can shield the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the target tissue, such as a tumor.
-
Reduced Immunogenicity: By masking the bioconjugate from the host's immune system, hydrophilic spacers can reduce the likelihood of an immune response against the therapeutic agent.
-
Overcoming Multidrug Resistance: Studies have shown that the use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help circumvent multidrug resistance in cancer cells, making the conjugated drug a poorer substrate for efflux pumps.
Types of Hydrophilic Spacers
While polyethylene glycol (PEG) is the most common and well-studied hydrophilic spacer, a variety of other chemical moieties are also utilized to impart hydrophilicity to bioconjugates.
-
Polyethylene Glycol (PEG) Spacers: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are highly valued for their water solubility, biocompatibility, and low immunogenicity. They are available in various lengths and architectures (linear or branched), allowing for precise control over the bioconjugate's properties.
-
Sulfonate Spacers: The inclusion of negatively charged sulfonate groups in a linker structure significantly increases its hydrophilicity. These have been successfully used in the development of antibody-maytansinoid conjugates.
-
Glutamate-Based Spacers: Spacers incorporating glutamic acid residues have been shown to reduce the hepatic uptake of antibody-drug conjugates by counteracting the hydrophobic nature of the drug-linker complex.
-
Macrocycle-Based Spacers: Hydrophilic macrocycles, such as cyclodextrins and crown ethers, can be integrated into linker designs to enhance the in vivo performance of ADCs, in some cases proving superior to traditional PEG linkers.
-
Peptide Spacers: Hydrophilic peptides can be used as linkers, offering the advantages of biocompatibility and enabling site-specific conjugation and efficient payload release within the target cell.
Quantitative Impact of Hydrophilic Spacers on Bioconjugate Properties
The choice of spacer has a quantifiable impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key data from comparative studies.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Hydrophobic (SMCC) | 4 | 15.2 | |
| Hydrophilic (PEG4) | 8 | <5 | |
| Hydrophilic (PEG12) | 8 | <5 | |
| Hydrophilic (Sulfonate) | 8 | Not specified, but enables higher DAR without aggregation |
Table 1: Impact of Linker Hydrophilicity on Drug-to-Antibody Ratio (DAR) and Aggregation. This table illustrates that hydrophilic linkers, such as PEG, allow for a higher drug loading on the antibody with significantly less aggregation compared to hydrophobic linkers like SMCC.
| Linker Type | Targeting Moiety | Payload | IC50 (pM) | Reference |
| Hydrophilic (Cyclodextrin-based) | Brentuximab | MMAE | 16-34 | |
| Hydrophilic (Crown Ether-based) | Brentuximab | MMAE | 16-34 | |
| Adcetris® (control) | Brentuximab | MMAE | 16 | |
| No PEG linker | Affibody | MMAE | Not specified | |
| 4 kDa PEG linker | Affibody | MMAE | 4.5-fold reduction vs. no PEG | |
| 10 kDa PEG linker | Affibody | MMAE | 22-fold reduction vs. no PEG |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Hydrophilic Spacers. This table shows that while the in vitro potency of ADCs with certain hydrophilic linkers (macrocycles) can be comparable to existing drugs, the introduction of long PEG chains in other constructs can sometimes lead to a reduction in cytotoxicity.
| Linker Type | Conjugate | Plasma Half-life Extension (vs. SMCC) | Tumor Growth Inhibition | Reference |
| Hydrophobic (SMCC) | ZHER2 affibody-MMAE | 1x (baseline) | Slowed tumor growth | |
| Hydrophilic (4kDa PEG) | ZHER2 affibody-MMAE | 2.5x | Not specified | |
| Hydrophilic (10kDa PEG) | ZHER2 affibody-MMAE | 11.2x | Not specified | |
| Hydrophilic (20kDa PEG, cleavable) | Small-sized ADC | Not specified | Complete tumor eradication at 5.5 mg/kg | |
| Hydrophilic (Cyclodextrin-based) | Brentuximab-MMAE | Not specified | Greater than Adcetris® | |
| Hydrophilic (Crown Ether-based) | Brentuximab-MMAE | Not specified | Superior to a 24-unit PEG ADC |
Table 3: Impact of Hydrophilic Spacers on Pharmacokinetics and In Vivo Efficacy. This table highlights the significant improvements in plasma half-life and in vivo efficacy that can be achieved with hydrophilic spacers compared to their hydrophobic counterparts.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of bioconjugates with hydrophilic spacers.
Synthesis of an Antibody-Drug Conjugate with an NHS-PEG Linker
This protocol describes a general procedure for labeling an antibody with a drug-linker moiety using an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL
-
NHS-PEGn-Drug conjugate
-
Phosphate-buffered Saline (PBS): 0.1M phosphate, 0.15M sodium chloride, pH 7.2
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching Buffer: Tris-buffered saline (TBS), pH 7.2, or 1M Tris, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
Calculations: Determine the required amount of NHS-PEGn-Drug for a desired molar excess (e.g., 20-fold) over the antibody. A 20-fold molar excess typically results in 4-6 linkers per IgG molecule.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Drug in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.
-
Conjugation Reaction: Add the calculated volume of the dissolved NHS-PEGn-Drug solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: (Optional) Add a quenching buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Remove unreacted NHS-PEGn-Drug and other small molecules by size exclusion chromatography (SEC) using a desalting column or by dialysis.
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Assessment of Bioconjugate Aggregation
Aggregation is a critical quality attribute to monitor. Size Exclusion Chromatography (SEC) is a high-resolution method to separate and quantify monomers from aggregates.
Materials:
-
Purified bioconjugate sample
-
SEC column suitable for protein separation
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., PBS)
-
Protein standards for column calibration
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the bioconjugate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatography: Run the separation under isocratic conditions.
-
Data Analysis: Monitor the elution profile at 280 nm. The monomeric protein will elute as the main peak. Aggregates, being larger, will elute earlier. Integrate the peak areas to calculate the percentage of monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) can also be used as a complementary technique to detect the presence of aggregates by measuring the size distribution of particles in solution.
Immunogenicity Risk Assessment for PEGylated Bioconjugates
The potential for a bioconjugate to elicit an immune response must be evaluated. This involves a multi-faceted risk assessment.
Key Considerations:
-
Anti-Drug Antibody (ADA) Assays: Develop assays to detect antibodies against both the protein/antibody component and the PEG moiety of the bioconjugate.
-
Patient Population: Patients who have been previously treated with other PEGylated proteins may have pre-existing anti-PEG antibodies, which can affect the efficacy and safety of the new therapeutic.
-
PEG Characteristics: The molecular weight, architecture (linear vs. branched), and site of attachment of the PEG linker can all influence the immunogenic potential.
-
Product-Related Factors: Impurities and aggregates in the final product can increase the risk of an immune response.
Experimental Approach:
-
Screening Assays: Use methods like direct or indirect ELISA to screen for the presence of ADAs in patient samples.
-
Confirmatory Assays: Confirm positive results from screening assays to rule out false positives.
-
Characterization Assays: Characterize the detected ADAs, including their titer and neutralizing capacity.
-
Preclinical and Clinical Monitoring: Monitor ADA levels throughout preclinical and clinical development to assess their impact on pharmacokinetics, pharmacodynamics, safety, and efficacy.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in bioconjugation.
Methodological & Application
Application Notes and Protocols for 3-(Azido-PEG5-amino)propanol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug delivery research.[1][2] This polyethylene (B3416737) glycol (PEG) linker contains a terminal azide (B81097) group, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3] The presence of a hydroxyl group at the other terminus allows for further derivatization, making it a valuable tool for creating complex bioconjugates.[4] The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5]
Click chemistry, particularly the CuAAC reaction, is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable formation of a stable triazole linkage between an azide and an alkyne.[6][7] This reaction proceeds under mild conditions, often in aqueous environments, making it ideal for modifying sensitive biomolecules such as peptides, proteins, and antibodies.[8][9] These characteristics have led to its extensive use in the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other targeted therapeutics.[1][][11]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The azide functionality allows for the conjugation of this linker to an alkyne-modified cytotoxic drug, while the hydroxyl group can be activated to attach to an antibody, creating a precisely defined ADC.[1][]
-
Fluorescent Labeling: An alkyne-functionalized fluorescent dye can be "clicked" onto the azide group of the linker, which can then be conjugated to a biomolecule of interest for imaging applications.[12]
-
Peptide Modification: The linker can be used to introduce a PEG spacer to peptides, improving their solubility and in vivo stability.[13]
-
Surface Immobilization: Biomolecules can be attached to surfaces functionalized with alkynes using this linker, facilitating the development of biosensors and other diagnostic tools.[14]
Quantitative Data Summary
The following table summarizes representative yields for CuAAC reactions involving PEG linkers, demonstrating the high efficiency of this conjugation method. The exact yield will vary depending on the specific substrates, reaction conditions, and purification methods.
| Reactants | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Azide-PEG and Alkyne-Coumarin | CuSO₄, Sodium Ascorbate, PMDTA | THF | 24 | 73 | [4] |
| Azide-PEG and Alkyne-Coumarin | Catalyst/Alkyne molar ratio 0.5 | Supercritical CO₂ | 24 | 82.32 | [4] |
| Azide-PEG and Alkyne-Coumarin | Catalyst/Alkyne molar ratio 0.5 | Supercritical CO₂ | 48 | 87.14 | [4] |
| Azide-functionalized Resorcin[15]arene and Alkyne-PEG | CuBr, PMDETA | DMF | 48 | 84 | [16] |
| 22mer Oligonucleotide with 5 internal alkynes and PEG-Azide | Precomplexed Cu(I) | Aqueous Buffer | 4 | 86 (recovery) | [17] |
| Various azides and alkynes in molten PEG2000 | CuI, Cu nanopowder, or Cu turnings | Molten PEG2000 | Not specified | Good yields (up to 97%) | [18] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, peptide, or drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or t-BuOH for less soluble substrates.
-
Nitrogen or Argon gas
-
Purification supplies (e.g., desalting column, HPLC system)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen reaction solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).
-
Add the this compound stock solution (1.1 - 1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (typically in the micromolar to millimolar range).
-
If using a ligand, add the THPTA or TBTA stock solution (0.1 - 1 equivalent).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01 - 0.1 equivalents) followed by the freshly prepared Sodium Ascorbate stock solution (0.1 - 1.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-4 hours, but may be left overnight.
-
-
Purification:
-
Upon completion, the desired triazole product can be purified from the reaction mixture.
-
For biomolecules, excess reagents can be removed using a desalting column or dialysis.
-
For small molecules, standard purification techniques such as silica (B1680970) gel chromatography or preparative HPLC can be used.
-
Visualizations
Caption: Workflow for synthesizing an antibody-drug conjugate using this compound.
Caption: The Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. bachem.com [bachem.com]
- 14. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 16. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Bioconjugation using 3-(Azido-PEG5-amino)propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, 3-(Azido-PEG5-amino)propanol, for the bioconjugation of proteins. This linker possesses a terminal azide (B81097) moiety for "click" chemistry and a hydroxyl group, which can be activated for covalent attachment to proteins. This two-step approach allows for the precise installation of an azide handle onto a protein of interest, enabling subsequent conjugation to a wide array of alkyne-modified molecules such as fluorescent dyes, biotin, or drug payloads.
The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the water solubility of the linker and the resulting protein conjugate, potentially reducing aggregation and improving pharmacokinetic properties.
I. Overview of the Bioconjugation Strategy
The bioconjugation process using this compound involves two primary stages:
-
Activation of the Hydroxyl Group and Protein Labeling: The terminal hydroxyl group of the linker is chemically activated to create a reactive species that can covalently bind to amine groups (e.g., lysine (B10760008) residues or the N-terminus) on the target protein. A common method is the conversion of the hydroxyl group to an N-hydroxysuccinimidyl (NHS) ester.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized protein is then reacted with an alkyne-containing molecule of interest in the presence of a copper(I) catalyst to form a stable triazole linkage.
Caption: Overall workflow for protein bioconjugation.
II. Experimental Protocols
Protocol 1: Activation of this compound and Protein Labeling
This protocol describes the conversion of the terminal hydroxyl group of the linker to an N-hydroxysuccinimidyl (NHS) ester, followed by conjugation to a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system
Procedure:
Part A: Activation of the Linker (Synthesis of Azido-PEG5-NHS Ester)
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound and 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DCM.
-
Add 2.0 equivalents of anhydrous pyridine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the Azido-PEG5-NHS ester product under vacuum.
Part B: Conjugation to the Target Protein
-
Prepare a solution of the target protein (typically 1-10 mg/mL) in an amine-free reaction buffer (e.g., PBS, pH 7.4).
-
Immediately before use, dissolve the Azido-PEG5-NHS ester in a small amount of anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the activated linker solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purify the azide-functionalized protein from unreacted linker and by-products using dialysis or size-exclusion chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., alkyne-dye, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Dialysis or size-exclusion chromatography system
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein and a 3- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Prepare the catalyst solution immediately before use:
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Add the THPTA solution to the protein-alkyne mixture to a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the final protein conjugate from excess reagents and by-products using dialysis or size-exclusion chromatography.
Caption: Experimental workflow for the CuAAC reaction.
III. Data Presentation
The following tables provide representative data for the bioconjugation of a model protein (e.g., a 150 kDa IgG antibody) with this compound, followed by a click reaction with an alkyne-functionalized fluorescent dye. Note: This data is illustrative and will vary depending on the specific protein and reaction conditions.
Table 1: Quantitative Data for Protein Azide Functionalization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Excess of Azido-PEG5-NHS | 10-fold | 30-fold | 30-fold |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Reaction Temperature | 25°C | 25°C | 4°C |
| Degree of Labeling (Azides/Protein) | 1.5 | 3.2 | 2.8 |
| Protein Recovery | >95% | >95% | >90% |
Table 2: Quantitative Data for CuAAC Click Reaction
| Parameter | Condition A | Condition B | Condition C |
| Azide-Protein Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| Molar Excess of Alkyne-Dye | 3-fold | 10-fold | 5-fold |
| Copper (CuSO₄) Concentration | 0.5 mM | 1 mM | 0.75 mM |
| Ligand (THPTA) Concentration | 1 mM | 2 mM | 1.5 mM |
| Sodium Ascorbate Concentration | 2 mM | 5 mM | 3 mM |
| Reaction Time | 1 hour | 2 hours | 1.5 hours |
| Labeling Efficiency | >90% | >98% | >95% |
| Final Conjugate Purity | >95% | >95% | >95% |
IV. Characterization of Protein Conjugates
Successful conjugation can be confirmed using a variety of analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein will be observed upon conjugation with the PEG linker and the final molecule.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the degree of labeling.
-
UV-Vis Spectroscopy: If a chromophoric molecule (e.g., a dye) is conjugated, its absorbance can be used to quantify the degree of labeling.
-
HPLC (e.g., Size-Exclusion or Reverse-Phase): Can be used to assess the purity of the final conjugate and separate it from unreacted components.
Application Notes and Protocols for the Derivatization of the 3-(Azido-PEG5-amino)propanol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a versatile heterobifunctional linker widely employed in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates three key functional components: a terminal azide (B81097) group for "click chemistry," a central polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal hydroxyl group amenable to a variety of chemical modifications.[4][5] This application note provides detailed protocols for the derivatization of the terminal hydroxyl group through three common and robust chemical transformations: Steglich esterification, Williamson ether synthesis, and carbamate (B1207046) formation.
The ability to modify this hydroxyl group allows for the covalent attachment of various molecular entities, such as small molecule drugs, ligands for target proteins, or other functional moieties, making it a critical tool in the construction of complex bioconjugates. The choice of linkage—ester, ether, or carbamate—can significantly influence the stability, flexibility, and biological activity of the final conjugate.[1][4]
Chemical Structures and Properties
Starting Material: this compound
-
Molecular Formula: C₁₅H₃₂N₄O₆
-
Molecular Weight: 364.44 g/mol
-
Appearance: Colorless to pale yellow oil or solid
-
Solubility: Soluble in water, DMSO, DMF, and chlorinated solvents.
Derivatization Reactions:
The terminal primary hydroxyl group of this compound can be readily derivatized to form esters, ethers, and carbamates.
Application: PROTAC Synthesis
A primary application of derivatized this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are widely used to connect the target-binding ligand and the E3 ligase ligand.[2][3]
The derivatized hydroxyl group of the this compound linker can be used to attach one of the ligands, while the azide group provides a handle for conjugating the second ligand via click chemistry. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize for potent and selective protein degradation.[1][7]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of the hydroxyl group of this compound.
Protocol 1: Steglich Esterification
This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[8][9][10][11]
Reaction Workflow:
Figure 2: Workflow for Steglich Esterification.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) gradient)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-90% |
| Reaction Time | 12-24 hours |
| Temperature | 0°C to Room Temperature |
Protocol 2: Williamson Ether Synthesis
This protocol details the formation of an ether linkage by reacting the hydroxyl group of this compound with an alkyl halide under basic conditions.[12][13][14][15]
Reaction Workflow:
Figure 3: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound
-
Alkyl halide of interest (e.g., bromide or iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the NaH suspension to 0°C.
-
Slowly add the solution of the alcohol to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0°C.
-
Extract the aqueous layer with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-80% |
| Reaction Time | 12-24 hours |
| Temperature | 0°C to Room Temperature |
Protocol 3: Carbamate Formation
This protocol describes the formation of a carbamate linkage through the reaction of the hydroxyl group of this compound with an isocyanate.[16][17][18][19]
Reaction Workflow:
Figure 4: Workflow for Carbamate Formation.
Materials:
-
This compound
-
Isocyanate of interest
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
(Optional) Dibutyltin dilaurate (DBTDL) as a catalyst
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
In a separate flask, dissolve the isocyanate (1.1 eq) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the alcohol solution at room temperature.
-
(Optional) If the reaction is slow, add a catalytic amount of DBTDL (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-95% |
| Reaction Time | 2-12 hours |
| Temperature | Room Temperature |
Characterization
The successful derivatization of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the formation of the new ester, ether, or carbamate linkage. The disappearance of the proton signal corresponding to the hydroxyl group and the appearance of new signals corresponding to the attached moiety are indicative of a successful reaction.[5][20][21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the derivatized product.
Purification
Purification of the derivatized products is typically achieved by flash column chromatography on silica gel.[23][24][][26] The choice of eluent will depend on the polarity of the product. A gradient of hexanes and ethyl acetate is often a good starting point. For more polar compounds, a gradient of dichloromethane and methanol (B129727) may be more appropriate. High-performance liquid chromatography (HPLC) can be used for further purification if necessary.[][26]
Summary of Derivatization Reactions
| Reaction | Reagents | Key Features | Typical Yield |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates.[8][9][10][11] | 70-90% |
| Williamson Ether Synthesis | Alkyl halide, strong base (e.g., NaH) | Forms a stable ether linkage.[12][13][14][15] | 60-80% |
| Carbamate Formation | Isocyanate, (optional catalyst) | Generally high yielding and fast reaction.[16][17][18][19] | 80-95% |
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Application of 3-(Azido-PEG5-amino)propanol in Antibody-Drug Conjugate Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC design to enhance hydrophilicity, reduce aggregation, and improve the overall pharmacological properties of the conjugate.
This document provides detailed application notes and protocols for the use of 3-(Azido-PEG5-amino)propanol , a heterobifunctional PEG linker, in the development of ADCs. This linker features an azide (B81097) moiety for bioorthogonal "click" chemistry and a primary amine group, offering a versatile platform for the precise construction of ADCs. The PEG5 chain provides a desirable balance of hydrophilicity and length to optimize ADC performance.
Core Principles and Advantages
The use of this compound in ADC development is centered around the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and occurs under mild, aqueous conditions, making it ideal for bioconjugation.
Key Advantages of using this compound:
-
Enhanced Hydrophilicity: The PEG5 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads. This can mitigate aggregation, a common challenge in ADC manufacturing and formulation.
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the in-vivo half-life of the ADC, allowing for greater tumor accumulation.
-
Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, which can help to reduce the potential for immune responses against the ADC.
-
Versatile Conjugation Chemistry: The azide group allows for highly specific and stable conjugation to an alkyne-modified antibody or payload via click chemistry. The primary amine provides a handle for initial functionalization of either the payload or the antibody.
Experimental Protocols
The following protocols provide a general framework for the development of an ADC using this compound. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody-drug combination.
Protocol 1: Functionalization of a Drug Payload with this compound
This protocol describes the attachment of the linker to a drug payload that contains a carboxylic acid group, a common functional group in many cytotoxic agents.
Materials:
-
Drug payload with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of the Drug Payload:
-
Dissolve the drug payload and a 1.1-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.1-fold molar excess of DCC to the solution.
-
Stir the reaction at room temperature for 2-4 hours to form the NHS-ester of the drug.
-
-
Conjugation to the Linker:
-
In a separate vessel, dissolve this compound in anhydrous DMF.
-
Add the activated drug payload solution to the linker solution. A 1.2-fold molar excess of the linker is recommended.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Site-Specific Modification of an Antibody with an Alkyne Handle
For precise control over the drug-to-antibody ratio (DAR), site-specific modification of the antibody is recommended. This protocol describes a method for introducing an alkyne group into the antibody's glycan structure.
Materials:
-
Monoclonal antibody (e.g., IgG1) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Galactose oxidase
-
Azido-alkyne bifunctional reagent (e.g., N-(propargyloxycarbonyl)galactosamine)
-
Buffer exchange columns
-
Reaction vessels
Procedure:
-
Enzymatic Oxidation of Galactose Residues:
-
Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.0).
-
Add galactose oxidase to the antibody solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for 4-6 hours. This will oxidize terminal galactose residues on the antibody's N-linked glycans to aldehydes.
-
-
Introduction of the Alkyne Group:
-
Add a molar excess of the azido-alkyne bifunctional reagent to the oxidized antibody solution. The azide group will react with the newly formed aldehydes.
-
Incubate the reaction at room temperature for 12-16 hours.
-
-
Purification:
-
Remove excess reagents by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Determine the concentration of the alkyne-modified antibody using a protein concentration assay (e.g., BCA assay).
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol describes the "click" reaction to conjugate the azide-functionalized payload (from Protocol 1) to the alkyne-modified antibody (from Protocol 2).
Materials:
-
Alkyne-modified antibody
-
Azide-functionalized drug-linker conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 10 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the azide-functionalized drug-linker conjugate in a suitable solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody with the azide-functionalized drug-linker conjugate. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.
-
Add THPTA to the reaction mixture to a final concentration of approximately 1 mM.
-
Add CuSO4 to a final concentration of approximately 0.2 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of approximately 2 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light.
-
-
Purification and Characterization:
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the resulting ADC is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: If the drug payload has a distinct UV absorbance from the antibody, the DAR can be calculated by measuring the absorbance at two different wavelengths and using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR determination.
In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.
Protocol 4: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC)
-
Control antibody (unconjugated)
-
Free drug payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubate the plate for a period appropriate for the drug's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Presentation
Due to the lack of publicly available quantitative data specifically for ADCs synthesized using this compound, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Characterization of an ADC synthesized with this compound Linker
| Parameter | Result | Method |
| Average DAR | e.g., 3.8 | HIC-HPLC / MS |
| Monomer Purity (%) | e.g., >98% | SEC-HPLC |
| Aggregates (%) | e.g., <2% | SEC-HPLC |
| Endotoxin Level (EU/mg) | e.g., <0.5 | LAL Assay |
Table 2: In Vitro Cytotoxicity of an ADC synthesized with this compound Linker
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| ADC | e.g., 1.5 | e.g., >1000 |
| Unconjugated Antibody | e.g., No effect | e.g., No effect |
| Free Drug Payload | e.g., 0.1 | e.g., 0.1 |
Visualizations
The following diagrams illustrate the key workflows in the development of an ADC using this compound.
Caption: Overall workflow for ADC development.
Caption: CuAAC click chemistry mechanism.
Caption: In vitro cytotoxicity assay workflow.
Surface Modification of Nanoparticles with 3-(Azido-PEG5-amino)propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, 3-(Azido-PEG5-amino)propanol. This linker is a valuable tool in nanomedicine and drug delivery, enabling the creation of biocompatible and target-specific nanoparticle systems. The integration of a polyethylene (B3416737) glycol (PEG) spacer enhances colloidal stability and reduces non-specific protein binding, while the terminal azide (B81097) group allows for the covalent attachment of targeting moieties or therapeutic payloads via "click chemistry."
Introduction to this compound in Nanoparticle Functionalization
This compound is a chemical linker designed for the surface functionalization of nanoparticles. Its structure comprises three key components:
-
An amino group (-NH2): This primary amine provides a reactive handle for covalent attachment to nanoparticles with surface carboxyl or other activated groups.
-
A PEGylated spacer (PEG5): The five-unit polyethylene glycol chain imparts hydrophilicity to the nanoparticle surface. This "stealth" layer minimizes opsonization (the process of marking pathogens for phagocytosis) and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1][2]
-
An azide group (-N3): This terminal group is a key component for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction is highly efficient and specific, allowing for the stable conjugation of molecules containing a terminal alkyne, such as targeting ligands, imaging agents, or drug molecules.[3][4]
The strategic use of this linker allows for a two-step functionalization process. First, the nanoparticle is coated with the PEG-azide linker to improve its biocompatibility and provide a reactive surface. Second, a molecule of interest is "clicked" onto the azide-functionalized surface, enabling the development of sophisticated, multifunctional nanoparticle systems for targeted drug delivery and diagnostics.
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound can be quantified by various analytical techniques. The following tables summarize typical changes observed in nanoparticle properties after surface modification. The exact values will vary depending on the core nanoparticle material, its initial size, the concentration of the linker, and the reaction conditions.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Modification
| Parameter | Before Modification | After Modification with this compound |
| Hydrodynamic Diameter (nm) | Varies (e.g., 100 ± 5) | Increase of 10-30 nm (e.g., 120 ± 7) |
| Polydispersity Index (PDI) | < 0.2 | Remains < 0.2 (indicates monodisperse population) |
| Zeta Potential (mV) | Varies (e.g., -25 ± 3) | Shift towards neutral (e.g., -5 ± 2) |
| Surface Azide Group Density | 0 | Quantifiable (e.g., via XPS or fluorescence-based assays) |
Data are illustrative and based on general observations of PEGylated nanoparticles.
Table 2: Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome After Modification |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and PDI. | Increase in hydrodynamic diameter and maintenance of a low PDI. |
| Zeta Potential Analysis | Determines surface charge. | A shift in zeta potential towards neutrality, indicating successful surface coating. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups. | Appearance of a characteristic azide peak around 2100 cm⁻¹. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition of the surface. | Detection of nitrogen from the azide group. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of grafted material. | Weight loss at temperatures corresponding to the decomposition of the organic linker. |
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles with this compound and subsequent conjugation of a targeting ligand via click chemistry. These protocols should be optimized for specific nanoparticle systems and applications.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, PLGA, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 5-fold molar excess) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add this compound (e.g., 10-fold molar excess relative to surface carboxyl groups) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by proceeding directly to purification.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.
-
-
Characterization:
-
Characterize the purified nanoparticles using DLS, zeta potential analysis, and FTIR to confirm successful surface modification.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
-
Click Reaction Mixture:
-
In a reaction tube, add the azide-functionalized nanoparticles (e.g., 1 mg/mL in PBS).
-
Add the alkyne-containing molecule (e.g., 5 to 10-fold molar excess relative to the estimated number of surface azide groups).
-
Add the THPTA ligand to the mixture.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the conjugated nanoparticles using centrifugal filter units to remove the catalyst, excess ligand, and unreacted molecules.
-
Characterization: Characterize the final conjugated nanoparticles to confirm successful ligation and to assess their final physicochemical properties.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the two-step process of nanoparticle surface modification and subsequent bioconjugation.
Caption: Workflow for nanoparticle modification.
Cellular Uptake and Intracellular Trafficking
PEGylated nanoparticles, such as those modified with this compound, primarily enter cells through endocytic pathways. The specific mechanism can be influenced by nanoparticle size, surface charge, and the presence of targeting ligands.
Caption: Cellular uptake of PEGylated nanoparticles.
Potential Signaling Pathway Modulation
While specific signaling pathways directly activated by the this compound linker are not documented, the targeted delivery of therapeutic agents via these nanoparticles can modulate various cellular signaling pathways implicated in disease. For instance, delivering a kinase inhibitor to a cancer cell could inhibit the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for 3-(Azido-PEG5-amino)propanol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and optimize the spatial orientation of the two ligands.[4] 3-(Azido-PEG5-amino)propanol is a versatile bifunctional PEG linker that offers a balance of flexibility and defined length. Its terminal azide (B81097) and primary alcohol functionalities provide orthogonal handles for the sequential and modular assembly of PROTACs, primarily through "click chemistry" and standard amide bond formation. This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of novel PROTACs.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective incorporation into a PROTAC synthesis workflow.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Molecular Formula | C15H32N4O6 | [5] |
| Molecular Weight | 364.4 g/mol | [5] |
| CAS Number | 2228857-31-4 | [5] |
| Appearance | Liquid or solid | |
| Purity | ≥95% | [5] |
| Storage Conditions | -20°C | [5] |
| Key Functional Groups | Azide (-N3), Primary Alcohol (-OH) | [6] |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically follows a convergent strategy where the POI ligand and the E3 ligase ligand are independently functionalized and then coupled to the linker in a stepwise manner. The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[7] The primary alcohol can be oxidized to a carboxylic acid for subsequent amide bond formation or converted to other functional groups.
A common synthetic approach involves:
-
Functionalization of one binding ligand (e.g., E3 ligase ligand) with a terminal alkyne.
-
Coupling of the alkyne-functionalized ligand to this compound via CuAAC.
-
Modification of the terminal hydroxyl group on the linker-ligand conjugate (e.g., oxidation to a carboxylic acid).
-
Coupling of the second binding ligand (e.g., POI ligand) containing a nucleophile (e.g., an amine) to the modified linker-ligand conjugate via amide bond formation.
Alternatively, the hydroxyl group can be first utilized for conjugation, followed by the click reaction with the azide. The choice of strategy will depend on the functional group compatibility of the specific POI and E3 ligase ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using this compound. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand (e.g., for the E3 ligase) to this compound.
Reagents and Materials:
-
Alkyne-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1 eq)
-
Solvent: e.g., a mixture of DMSO and water or DMF and water (4:1)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the alkyne-functionalized ligand and this compound in the chosen solvent in a reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. If using TBTA to stabilize the copper(I) catalyst, it should be added before the copper and ascorbate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of EDTA to remove copper ions.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the triazole-linked intermediate.
Protocol 2: Oxidation of the Terminal Alcohol to a Carboxylic Acid
This protocol describes the oxidation of the primary alcohol on the linker to a carboxylic acid, preparing it for amide coupling.
Reagents and Materials:
-
Linker-ligand conjugate from Protocol 1 (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.5 eq) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the linker-ligand conjugate in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde can be used directly in the next step or purified if necessary.
-
For the conversion of the aldehyde to a carboxylic acid, dissolve the crude aldehyde in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene, followed by a solution of sodium chlorite (B76162) and sodium dihydrogen phosphate (B84403) in water.
-
Stir at room temperature for 4-6 hours.
-
Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which can be purified by flash chromatography.
Protocol 3: Amide Coupling to the Second Ligand
This protocol describes the final coupling of the carboxylic acid-functionalized intermediate with an amine-containing POI ligand.
Reagents and Materials:
-
Carboxylic acid intermediate from Protocol 2 (1.0 eq)
-
Amine-functionalized POI ligand (1.2 eq)
-
HATU (1.2 eq) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound.
Data Presentation: Representative PROTAC Performance
While specific degradation data for PROTACs synthesized using this compound is not extensively available in the public domain, the following table presents representative data for PROTACs with similar PEG5 linkers targeting various proteins. This data illustrates the typical performance metrics obtained in PROTAC development.
| PROTAC Target | E3 Ligase | Linker Composition | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | VHL | JQ1-PEG5 -VHL Ligand | ~25 nM | >90% | HeLa | [8] (representative) |
| BTK | CRBN | Ibrutinib-PEG5 -Pomalidomide | ~5 nM | >95% | Mino | [6] (representative) |
| ERα | VHL | ERα Ligand-PEG5 -VHL Ligand | ~10 nM | ~90% | MCF7 | [9] (representative) |
| PI3K | CRBN | PI3K Inhibitor-PEG5 -Pomalidomide | 42.23 nM | >80% | MDA-MB-231 | [10] (representative) |
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Visualizing PROTAC Mechanism and Targeted Signaling Pathways
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] PROTACs can be designed to target key kinases within this pathway, such as PI3K and mTOR, for degradation.
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its distinct functionalities allow for a strategic and convergent synthetic approach, leveraging the power of click chemistry for efficient and high-yield coupling. The inherent properties of the PEG5 spacer can contribute favorably to the solubility and pharmacokinetic profile of the final PROTAC molecule. While linker optimization remains an empirical process, the use of well-defined bifunctional linkers such as this provides a rational starting point for the design of potent and selective protein degraders. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on the synthesis and evaluation of novel PROTACs.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
labeling oligonucleotides with 3-(Azido-PEG5-amino)propanol
An Application Note on the two-step labeling of oligonucleotides using an azide-functionalized PEG linker for advanced applications.
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. Covalent attachment of moieties such as fluorophores, biotin, or therapeutic agents allows for the creation of sophisticated molecular tools. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for this purpose.[1][2][3] This reaction's high specificity and reliability make it an ideal strategy for labeling complex biomolecules like oligonucleotides.[2]
This document details a two-step strategy for labeling oligonucleotides. The first step involves the post-synthesis conjugation of an amine-modified oligonucleotide with an azide-containing N-hydroxysuccinimide (NHS) ester. This creates a stable azide-functionalized oligonucleotide. The second step utilizes the introduced azide (B81097) group for a subsequent "click" reaction with any alkyne-modified molecule of interest. The use of a hydrophilic PEG (polyethylene glycol) spacer, such as in 3-(Azido-PEG5-amino)propanol derivatives, enhances the solubility and minimizes steric hindrance of the final conjugate.[4]
Principle of the Method
The overall workflow is a two-stage process involving an initial amine-to-azide conversion followed by a click chemistry reaction.
-
Azide Functionalization: A commercially synthesized oligonucleotide containing a primary amine group (e.g., at the 5' or 3' terminus) is reacted with an azide-functionalized NHS ester. The amine group nucleophilically attacks the NHS ester, forming a stable amide bond and releasing NHS. This reaction is highly efficient in aqueous buffers at a slightly alkaline pH.[3][5]
-
Click Chemistry Conjugation: The resulting azide-modified oligonucleotide is purified and then reacted with a molecule containing a terminal alkyne. In the presence of a Cu(I) catalyst, which is typically generated in situ from Cu(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), the azide and alkyne groups undergo a [3+2] cycloaddition to form a stable triazole linkage.[6][7]
Caption: Overall workflow for two-stage oligonucleotide labeling.
Materials and Reagents
-
Amine-modified oligonucleotide (e.g., 5'-Amino Modifier C6)
-
Azidobutyrate NHS Ester (or similar Azide-PEG-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Conjugation Buffer: 0.1 M sodium borate (B1201080) or sodium bicarbonate, pH 8.5[8]
-
3 M Sodium Chloride (NaCl)
-
100% Ethanol (B145695), cold
-
Nuclease-free water
-
Alkyne-modified reporter molecule (e.g., Alkyne-Fluorophore)
-
Click Chemistry Buffer: 2M Triethylammonium acetate (B1210297) (TEAA), pH 7.0[7]
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium Ascorbate solution (e.g., 50 mM in water, freshly prepared)[6]
-
Desalting columns or reverse-phase HPLC system for purification
Experimental Protocols
Protocol 1: Preparation and Azide-Labeling of Amine-Modified Oligonucleotide
This protocol describes the conjugation of an azide-NHS ester to a primary amine on an oligonucleotide.
Caption: Workflow for azide-labeling of an amine-modified oligonucleotide.
Methodology:
-
Oligonucleotide Purification (Pre-reaction): To prevent side reactions, it is crucial to remove any residual primary amines (e.g., from deprotection steps) from the amine-modified oligonucleotide preparation.[5][8]
-
Dissolve 10-50 nmol of the lyophilized oligonucleotide in 100 µL of nuclease-free water.
-
Extract the solution three times with an equal volume of chloroform to remove hydrophobic impurities.[8]
-
Add 1/10th volume (10 µL) of 3 M NaCl and 2.5 volumes (250 µL) of cold 100% ethanol to precipitate the oligonucleotide.
-
Incubate at -20°C for 30 minutes, then centrifuge at >12,000 x g for 15 minutes.
-
Carefully discard the supernatant and air-dry the pellet.
-
-
Conjugation Reaction:
-
Resuspend the purified oligonucleotide pellet in 200 µL of 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Prepare a fresh solution of the Azide-NHS ester at 10 mg/mL in anhydrous DMSO.
-
Add a 20-fold molar excess of the Azide-NHS ester solution to the oligonucleotide solution. For 20 nmol of oligo, this corresponds to approximately 40-50 µL of the NHS ester solution.
-
Vortex the reaction mixture thoroughly.
-
Incubate at room temperature for at least 2 hours, or overnight for convenience.[5]
-
-
Purification of Azide-Modified Oligonucleotide:
-
Remove the excess, unreacted Azide-NHS ester by running the reaction mixture through a desalting column (e.g., Glen-Pak) according to the manufacturer's instructions.[5]
-
Alternatively, for higher purity, use reverse-phase HPLC (RP-HPLC). The azide-modified product will have a longer retention time than the original amine-modified oligonucleotide.
-
Verify the final product by mass spectrometry. The mass should increase by the mass of the added azido-linker minus the mass of the NHS group.[9]
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling
This protocol describes the conjugation of the azide-modified oligonucleotide to an alkyne-containing molecule.
Caption: Workflow for the Cu(I)-catalyzed click chemistry reaction.
Methodology:
-
Reaction Setup: For a typical 100 µL reaction:[6]
-
In a microfuge tube, combine:
-
10 nmol of purified Azide-Oligonucleotide.
-
15 nmol (1.5x molar excess) of the Alkyne-modified molecule (from a 10 mM stock in DMSO).
-
67 µL of Click Chemistry Buffer (1.5x stock).
-
Nuclease-free water to bring the volume to 98 µL.
-
-
Vortex the mixture thoroughly.
-
-
Reaction Initiation:
-
Add 2 µL of freshly prepared 50 mM sodium ascorbate to the mixture to reduce Cu(II) to the active Cu(I) catalyst.[6]
-
Vortex briefly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For complex substrates, the reaction can be extended up to 16 hours.[6]
-
-
Purification of the Final Conjugate:
-
Precipitate the labeled oligonucleotide by adding 5 volumes of a 2M lithium perchlorate (B79767) solution in acetone.[6]
-
Incubate at -20°C for 30 minutes and centrifuge to pellet the conjugate.
-
Wash the pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer.
-
For the highest purity, purify the final conjugate by RP-HPLC.
-
Expected Results and Data Analysis
Successful labeling can be confirmed through a combination of chromatographic and mass spectrometric techniques.[10][11]
| Parameter | Typical Value | Method of Analysis | Notes |
| Amine-to-Azide Conjugation Efficiency | > 90% | RP-HPLC, LC-MS | A shift to a later retention time on RP-HPLC indicates successful conjugation. LC-MS will confirm the mass addition.[12] |
| Click Reaction Efficiency | > 95% | RP-HPLC, LC-MS | A further shift in retention time and the expected final mass confirmation by MS indicates a successful click reaction.[2][13] |
| Overall Yield (Post-Purification) | 40 - 70% | UV-Vis Spectroscopy (A260) | Yield is dependent on the number and efficiency of purification steps. |
| Final Product Purity | > 95% | RP-HPLC | Purity is assessed by the area of the main product peak relative to all peaks in the chromatogram.[12] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Azide-Labeling Efficiency | 1. Inactive NHS ester due to hydrolysis. 2. Presence of primary amine contaminants in the oligo prep. 3. Incorrect reaction pH. | 1. Use fresh, anhydrous DMSO for the NHS ester solution. Purchase new reagent if necessary. 2. Perform the pre-reaction purification (Protocol 1, Step 1) to remove Tris, leftover ammonia, etc.[8] 3. Ensure the conjugation buffer pH is between 8.5 and 9.0. |
| Low Click Reaction Efficiency | 1. Oxidation of Cu(I) catalyst. 2. Degradation of sodium ascorbate. 3. Impurities in the azide-oligo preparation. | 1. Degas the reaction mixture or purge with an inert gas (e.g., Argon) before adding the catalyst. Consider using a Cu(I)-stabilizing ligand like TBTA.[7] 2. Always use a freshly prepared solution of sodium ascorbate.[6] 3. Ensure the azide-oligo is properly purified before the click reaction. |
| Precipitation During Reaction | Hydrophobic reporter molecule or azide-linker is not fully soluble. | Add more DMSO (up to 50% of total volume) or gently warm the reaction mixture to aid solubility.[6] |
| Multiple Peaks in Final HPLC | Incomplete reactions, side products, or degradation of the oligonucleotide. | Optimize reaction times and stoichiometry. Ensure purification steps are effective. Characterize peaks by mass spectrometry to identify them.[9][12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Oligo Mass Spectrometry Characterization Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of 3-(Azido-PEG5-amino)propanol with DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the reaction between 3-(Azido-PEG5-amino)propanol and dibenzocyclooctyne (DBCO)-functionalized molecules. This reaction proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, enabling the efficient and specific covalent ligation of molecules under biocompatible conditions.
Introduction and Principle
The reaction between an azide (B81097) and a DBCO group is a bioorthogonal conjugation method that forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3][4] This makes it an ideal tool for conjugating sensitive biomolecules in research and drug development.[2][5] The this compound is a versatile bifunctional linker. The azide group allows for specific attachment to DBCO-modified molecules, while the terminal hydroxyl group can be used for further derivatization.[6] The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance.[1][2][5]
Key Features of the Azido-PEG-DBCO Reaction:
-
Biocompatibility: The absence of a copper catalyst makes this reaction suitable for use with live cells and in vivo applications.[2][3][5]
-
High Specificity: The azide and DBCO groups react selectively with each other, minimizing off-target reactions with other functional groups found in biological systems.[2][5]
-
Favorable Kinetics: The inherent ring strain of the DBCO molecule drives a rapid cycloaddition reaction at physiological temperatures.[5]
-
Stability: The resulting triazole linkage is highly stable under a wide range of physiological conditions.[1][7]
Reaction Mechanism and Workflow
The core of the process is the [3+2] cycloaddition between the terminal azide of the PEG linker and the strained triple bond of the DBCO ring. This reaction is irreversible and forms a stable triazole ring.
Caption: Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A typical experimental workflow involves the preparation of the reactants, the conjugation reaction itself, and subsequent purification to remove any unreacted starting materials.
Caption: General experimental workflow for Azido-PEG and DBCO conjugation.
Reaction Conditions
The optimal reaction conditions can vary depending on the specific DBCO-functionalized molecule. However, the following table summarizes generally recommended starting conditions.
| Parameter | Recommended Conditions | Notes |
| Solvents | Phosphate-buffered saline (PBS), pH 7.4.[5][8] Other buffers like HEPES, carbonate, or borate (B1201080) (pH 7-9) are also suitable.[4][9] Organic co-solvents (DMSO, DMF) can be used up to 10-20% to aid solubility.[2][5] | Avoid buffers containing sodium azide (NaN₃) as it will compete with the azide on the PEG linker and react with the DBCO molecule.[2][4] |
| Temperature | 4°C to 37°C.[4] | Room temperature (20-25°C) is common for reactions lasting 2-12 hours.[2][5][9] 4°C can be used for overnight incubations.[2][3] 37°C can shorten reaction times to 1-4 hours.[5][7] |
| Molar Ratio | A 1.5 to 20-fold molar excess of one reactant is often used to drive the reaction to completion.[4][5][8] | Typically, the less expensive or more abundant molecule is used in excess. For example, use a 5-20 fold excess of Azido-PEG when conjugating to a protein.[5] |
| Reaction Time | 1 to 24 hours.[7] | Reaction progress can be monitored by TLC or LC-MS.[5][8] Completion time depends on reactant concentrations, temperature, and the specific DBCO derivative used.[7] |
| pH | 7.0 - 8.5[8] | While the SPAAC reaction itself is not highly pH-sensitive, maintaining a physiological pH is crucial when working with proteins to avoid denaturation. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a DBCO-Functionalized Protein
This protocol provides a general procedure for conjugating the azido-PEG linker to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving linker)
-
Purification tools (e.g., spin desalting columns, dialysis cassettes)
Procedure:
-
Prepare Reactant Solutions:
-
SPAAC Reaction:
-
Add the Azido-PEG linker stock solution to the protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[5]
-
Gently mix the reaction solution.
-
Incubate the reaction mixture. Common incubation times are 2-4 hours at room temperature or overnight at 4°C.[2] For faster reactions, incubation can be performed at 37°C for 1-4 hours.[5]
-
-
Purification of the Conjugate:
-
After the incubation period, remove the excess, unreacted Azido-PEG linker.
-
Size Exclusion Chromatography (Spin Desalting Columns): This is a rapid method for separating the larger protein conjugate from the smaller, unreacted PEG linker.[10] Follow the manufacturer's protocol for the spin column.
-
Dialysis: For larger sample volumes, dialysis is an effective method. Place the reaction mixture in a dialysis bag or cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against PBS at 4°C with several buffer changes over 24 hours.[10]
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Purification and Characterization
Proper purification is critical to remove unreacted reagents. The choice of method depends on the sample volume and the molecular weight of the conjugate.[10]
| Purification Method | Typical Sample Volume | Advantages | Disadvantages |
| Spin Desalting Columns (SEC) | 50 µL - 4 mL | Fast, high recovery, easy to use.[10] | Can be costly for a large number of samples.[10] |
| Dialysis | > 100 µL | Gentle on samples, inexpensive for larger volumes.[10] | Time-consuming (can take overnight), potential for sample dilution.[10] |
| Tangential Flow Filtration (TFF) | > 5 mL | Fast for large volumes, scalable.[10] | Requires specialized equipment. |
Characterization of the final conjugate can be performed using several methods:
-
UV-Vis Spectroscopy: The consumption of DBCO can be monitored by the decrease in absorbance at approximately 310 nm.[2][3]
-
Mass Spectrometry (MS): To confirm the mass of the final conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.[2][3]
-
HPLC: To assess the purity of the conjugate.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Suboptimal reaction conditions. | Optimize the molar ratio of reactants, increase the reaction time or temperature (e.g., incubate at 37°C).[11] Ensure the pH of the buffer is within the optimal range (7.0-8.5).[8] |
| Degradation of DBCO reagent. | DBCO reagents can be sensitive to strong acids and prolonged storage.[3][7] Use fresh reagents and store them properly at -20°C. | |
| Difficulty in Purification | Similar properties of conjugated and unconjugated molecules. | Optimize the purification method. For SEC, ensure the correct pore size is used. For HPLC, adjust the gradient to improve separation.[1] |
| Protein precipitation. | The concentration of the organic co-solvent (e.g., DMSO) may be too high. Keep the final concentration below 10-20%.[2][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Purification of 3-(Azido-PEG5-amino)propanol Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Azido-PEG5-amino)propanol is a heterobifunctional PEG linker containing an azide (B81097) moiety and a primary amine, which is part of an aminopropanol (B1366323) group, providing a terminal hydroxyl.[1][2][3] The azide group facilitates covalent conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][4][5] The terminal hydroxyl group offers an additional site for further derivatization.[2] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.[2]
The purification of these conjugates is a critical step to remove unreacted starting materials, excess PEG linker, and reaction byproducts. The optimal purification strategy is highly dependent on the properties of the molecule conjugated to the PEG linker, such as its size, charge, and hydrophobicity. This document provides detailed protocols and guidelines for the purification and characterization of various this compound conjugates.
Core Principles of Purification
The successful purification of PEGylated conjugates relies on exploiting the physicochemical differences between the desired product and contaminants. The PEGylation process often results in a complex mixture that can include the desired conjugate, unreacted protein or small molecule, excess PEG linker, and various isomers or multi-PEGylated species.[]
Key chromatographic techniques employed for purification include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective for separating large PEGylated proteins from smaller, unreacted components like the native protein and the PEG linker.[][7][8][9]
-
Reverse-Phase Chromatography (RPC): Separates molecules based on hydrophobicity.[] It is a high-resolution technique suitable for purifying small molecule-PEG conjugates and can also separate PEGylated proteins and positional isomers.[][10][11]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the surface charges of a protein, altering its interaction with IEX media and enabling separation from the unmodified protein.[][8]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing, high-salt conditions. It serves as a valuable alternative or complementary method to IEX and RPC.[]
The general workflow for producing and purifying these conjugates is outlined below.
Caption: General workflow for conjugation and purification.
Purification Protocols
The selection of a purification protocol is dictated by the nature of the molecule conjugated to the this compound linker.
Protocol 1: Purification of a Small Molecule-PEG Conjugate
This protocol is designed for conjugates where the partner is a small organic molecule (e.g., a drug, dye, or biotin). Reverse-phase HPLC (RP-HPLC) is typically the method of choice due to its high resolving power for small molecules with differing polarities.[10]
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation:
-
After the conjugation reaction, quench any excess reagents as required by the specific chemistry.
-
If the reaction solvent is incompatible with the HPLC mobile phase (e.g., high salt), perform a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Dissolve the crude conjugate in a solvent compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative or semi-preparative HPLC system.
-
Column: C18 or C8 column. A C18 column is a common starting point for good retention and separation.[10]
-
Particle Size: 5-10 µm for preparative scale.
-
-
Mobile Phases & Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: Develop a gradient based on analytical scale runs. A typical starting gradient is a linear ramp from 5% B to 95% B over 30-40 minutes.
-
-
Detection:
-
If the conjugated small molecule has a UV chromophore, use a UV detector at the appropriate wavelength.
-
For compounds with poor or no UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for universal detection.[10][12] Mass Spectrometry (MS) can provide both detection and mass confirmation.[10]
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of each fraction by analytical HPLC-MS.
-
Pool the pure fractions, and remove the solvent by lyophilization or rotary evaporation.
-
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18, 10 x 250 mm, 5 µm | A good starting point for many small molecule conjugates. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | ACN is a common organic modifier. |
| Flow Rate | 4-5 mL/min (for 10 mm ID column) | Adjust based on column dimensions and pressure limits. |
| Gradient | 5-95% B over 30 min | Optimize based on the hydrophobicity of the conjugate. |
| Detection | UV (e.g., 254 nm), ELSD, CAD, or MS | Choice depends on the properties of the conjugate.[10][12] |
| Column Temp. | Ambient or 30-40 °C | Elevated temperature can sometimes improve peak shape for PEG compounds.[10] |
Protocol 2: Purification of a Peptide/Protein-PEG Conjugate
For larger biomolecules like peptides and proteins, purification aims to separate the mono-PEGylated conjugate from the unreacted protein, di- or multi-PEGylated species, and the free PEG linker. A multi-step approach is often necessary.
Caption: Decision tree for protein-PEG conjugate purification.
Experimental Protocol: SEC followed by IEX
Step A: Size Exclusion Chromatography (SEC)
-
Purpose: To perform a bulk separation of the high molecular weight conjugate from the low molecular weight unreacted PEG linker and other small molecules.[]
-
Sample Preparation:
-
Concentrate the crude reaction mixture if necessary.
-
Ensure the sample is fully dissolved in the SEC mobile phase. Filter through a 0.22 µm filter.
-
-
System and Column:
-
System: HPLC or FPLC system.
-
Column: Choose a column with a fractionation range appropriate for the size of the protein and its conjugate (e.g., Superdex 200, TSKgel G4000SWXL).[7]
-
-
Mobile Phase:
-
An isocratic, buffered saline solution is typical (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).[7]
-
-
Run Conditions:
-
Flow Rate: Set according to the column manufacturer's recommendation.
-
Detection: UV at 280 nm for proteins.
-
-
Fraction Collection:
-
Collect fractions corresponding to the high molecular weight peak(s), which will contain the conjugate and any unreacted protein.
-
Step B: Ion-Exchange Chromatography (IEX)
-
Purpose: To separate the mono-PEGylated conjugate from the unreacted native protein and potentially different PEGylated isoforms.[][8] The neutral PEG chain shields the protein's charge, causing the conjugate to elute at a different salt concentration than the native protein.
-
Sample Preparation:
-
Pool the relevant fractions from the SEC step.
-
Perform a buffer exchange into the IEX binding buffer (low salt) using dialysis or a desalting column.
-
-
System and Column:
-
System: FPLC or HPLC system.
-
Column: Choose an anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) column based on the protein's isoelectric point (pI) and the chosen buffer pH.
-
-
Mobile Phases & Gradient:
-
Binding Buffer (A): Low salt buffer (e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (B): High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
Gradient: Apply a linear salt gradient (e.g., 0-100% B over 20-30 column volumes) to elute the bound proteins.
-
-
Fraction Collection & Analysis:
-
Collect fractions across the elution peak(s).
-
Analyze fractions for purity and identity using SDS-PAGE and/or analytical HPLC (SEC or RPC).
-
Pool pure fractions and perform a final buffer exchange into a suitable storage buffer.
-
Data Presentation: Comparison of Purification Techniques for Protein Conjugates
| Technique | Principle | Primary Use Case | Advantages | Disadvantages |
| SEC | Size / Hydrodynamic Radius | Remove unreacted PEG linker; separate by degree of PEGylation.[][13] | Mild conditions; predictable. | Low resolution for species of similar size; sample dilution.[8] |
| IEX | Net Charge | Separate conjugate from unreacted protein; separate positional isomers.[] | High capacity; high resolution. | Requires buffer exchange; protein must be stable over a pH range. |
| RPC | Hydrophobicity | High-resolution separation of isomers and from unreacted protein.[11] | Excellent resolution. | Can use denaturing organic solvents; lower recovery for large proteins. |
| HIC | Hydrophobicity | Orthogonal separation to IEX; non-denaturing.[] | Maintains protein activity. | Lower capacity than IEX; requires high salt concentrations.[] |
Analytical Characterization
Thorough characterization is essential to confirm the purity, identity, and integrity of the final conjugate.
-
Purity Assessment (HPLC):
-
Analytical SEC: Used to determine the percentage of aggregate, desired conjugate, and smaller fragments.[7]
-
Analytical RP-HPLC: Used to assess the purity of small molecule conjugates and to separate protein isoforms.
-
-
Identity Confirmation (Mass Spectrometry):
-
Structural Confirmation (NMR):
-
For small molecule conjugates, ¹H and ¹³C NMR can confirm the structure and the successful formation of the triazole ring from the click reaction.[14][15] A key method involves reacting the terminal azide with an alkyne to form a 1,2,3-triazole, which provides distinct proton signals in the NMR spectrum that are clear of the main PEG signals, allowing for quantitative analysis of functionalization.[16]
-
The azide group in the this compound linker is designed for "click chemistry" reactions, as illustrated below.
Caption: Click chemistry conjugation reaction scheme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 3. Amine/Azide PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Azido-PEG5-azide | BroadPharm [broadpharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Azido-PEG5-amino)propanol Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in conjugation reactions involving 3-(Azido-PEG5-amino)propanol. This guide provides troubleshooting strategies and answers to frequently asked questions to help you optimize your experimental outcomes. The primary focus is on the common conjugation method involving the reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester.
Troubleshooting Guide
This section addresses specific issues that can lead to low conjugation yields in a question-and-answer format.
Q1: My conjugation reaction with this compound resulted in a very low yield. What are the most common causes?
Low yield is a frequent issue in bioconjugation and can typically be attributed to one or more of the following factors: suboptimal reaction conditions (especially pH), reagent degradation, use of incompatible buffers, or issues with reactant concentrations. The following sections will break down these potential problems and provide solutions. A logical workflow for troubleshooting this issue is presented below.
Q2: How critical is pH, and how can I optimize it for my reaction?
The pH of the reaction buffer is the most critical parameter for a successful NHS-ester amine conjugation[1][2]. It governs the balance between the desired reaction (aminolysis) and the primary side reaction (hydrolysis of the NHS ester).
-
Amine Reactivity: The primary amine on the this compound is only reactive in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine is protonated (-NH3+) and will not react with the NHS ester[3].
-
NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation[4][5][6][7]. The rate of this hydrolysis increases significantly with higher pH[8][5][6].
The optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended, with an optimal pH often cited as 8.3-8.5 [1][3][5][9].
Data Presentation: Impact of pH on NHS Ester Stability
The stability of the NHS ester is a critical factor in the efficiency of the conjugation. The primary competing reaction is hydrolysis, which is highly pH-dependent.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [5] |
| 8.0 | 25°C | ~1 hour | [10] |
| 8.5 | 25°C | ~30 minutes | [10] |
| 8.6 | 4°C | 10 minutes | [5][6] |
| 9.0 | 25°C | <10 minutes | [10] |
Troubleshooting Steps:
-
Verify the pH of your reaction buffer immediately before starting the reaction.
-
For large-scale reactions, be aware that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the reaction mixture over time[1][3][9]. Consider using a more concentrated buffer to maintain the pH.
-
Perform a pH optimization experiment, testing a range of pH values (e.g., 7.5, 8.0, 8.5) to find the ideal condition for your specific molecule.
Q3: The buffer I used contains Tris. Could this be the problem?
Yes, this is a very likely cause of low yield. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amine of your this compound for reaction with the NHS ester[1][3][6]. This will consume your NHS-ester activated molecule and significantly reduce the yield of your desired conjugate.
Recommended Amine-Free Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
Troubleshooting Step: If your molecule of interest is in an amine-containing buffer, you must perform a buffer exchange using methods like dialysis or a desalting column before initiating the conjugation reaction[11][12][13][14].
Q4: How should I handle and prepare my reagents to ensure maximum reactivity?
The stability and purity of your reagents are paramount. Both the NHS-ester activated molecule and the this compound require proper handling.
For the NHS-Ester Activated Molecule:
-
Storage: NHS esters are moisture-sensitive. Store the reagent at -20°C (or as recommended by the supplier) in a vial with a desiccant[12][13][14][15].
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation on the cold powder[11][12][13][14].
-
Preparation: Do not prepare stock solutions of NHS esters for long-term storage in aqueous buffers, as they hydrolyze quickly[11][12][13][14]. Dissolve the NHS ester in an anhydrous (dry) water-miscible organic solvent like DMSO or DMF immediately before use[1][11][16]. Ensure the DMF is high-quality and free of amines, which can be present as degradation products[1][3][9].
For the this compound:
-
Purity: Use a high-purity reagent. Impurities can lead to side products and lower yields[6].
-
Storage: Store as recommended by the supplier, typically refrigerated and under an inert atmosphere to prevent oxidation and degradation[17].
Q5: Could low reactant concentrations be the issue?
Yes. The desired conjugation is a bimolecular reaction, while the competing hydrolysis of the NHS ester is a pseudo-first-order reaction with water. At low concentrations of your target molecule and PEG reagent, the hydrolysis reaction can become more dominant, leading to lower efficiency[6][7].
Troubleshooting Steps:
-
If possible, increase the concentration of your reactants. Optimal concentrations for biomolecules are often in the range of 1-10 mg/mL[1][9].
-
Ensure you are using an appropriate molar excess of the limiting reagent. If the this compound is being conjugated to a more complex molecule (like a protein), a 10- to 20-fold molar excess of the PEG reagent may be necessary to drive the reaction to completion[7][13].
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction chemistry in this conjugation? A: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine (-NH2) on the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group[2][4][5][18].
Q: How stable is the azide (B81097) group on the PEG linker during the conjugation reaction? A: The azide (N3) group is generally very stable under the conditions used for NHS-ester amine coupling (pH 7.2-8.5) and is unreactive towards amines or NHS esters[19]. It is robust and will remain intact for subsequent "click chemistry" reactions. However, you should avoid strongly acidic conditions (pH < 4) or the presence of reducing agents like DTT or TCEP, which can reduce the azide to an amine[20].
Q: How can I stop (quench) the reaction? A: The reaction can be effectively stopped by adding a small molecule with a primary amine. This is typically done by adding a quenching buffer with a high concentration of Tris or glycine[6]. The quenching reagent will react with and consume any remaining unreacted NHS ester.
Q: What are the best methods for purifying the final PEGylated product? A: Purification of PEGylated molecules can be challenging due to their potentially amphipathic nature and increased hydrodynamic size[17][21][]. Common and effective purification techniques include:
-
Size Exclusion Chromatography (SEC): Very effective for separating the larger PEGylated product from smaller unreacted reagents and byproducts[].
-
Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences. PEGylation can shield surface charges, altering a molecule's elution profile and allowing for separation from the unreacted starting material[][23].
-
Reverse-Phase Chromatography (RPC): Often effective for purifying PEGylated small molecules or peptides.
-
Dialysis/Desalting: Useful for removing small molecule impurities like unreacted PEG linker and NHS byproduct from a much larger PEGylated protein[6][11].
Experimental Protocols
General Protocol for NHS-Ester Conjugation to this compound
This protocol provides a general guideline. Molar ratios, concentrations, and reaction times may need to be optimized for your specific molecule.
1. Materials and Reagent Preparation:
-
Molecule-NHS: Your molecule activated with an N-hydroxysuccinimide ester.
-
This compound
-
Anhydrous Solvent: High-quality, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
2. Reaction Procedure:
-
Prepare Molecule Solution: Dissolve your primary molecule (to which the PEG linker will be attached) in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare PEG Linker Solution: Immediately before starting the reaction, dissolve the this compound in the Reaction Buffer.
-
Prepare Molecule-NHS Solution: Immediately before use, dissolve the Molecule-NHS in a small amount of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM)[11][14].
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved Molecule-NHS solution to the solution containing this compound. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is less than 10% to avoid denaturation of protein substrates[14].
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice[6][11][14]. The optimal time should be determined empirically. Gently mix the solution during incubation.
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Purify the final conjugate from unreacted materials and byproducts using an appropriate chromatography method (e.g., SEC, RPC) or dialysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. glenresearch.com [glenresearch.com]
- 19. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 23. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 3-(Azido-PEG5-amino)propanol in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 3-(Azido-PEG5-amino)propanol in click chemistry reactions. It includes troubleshooting advice for common side reactions and answers to frequently asked questions to ensure successful and efficient bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile PEG linker that contains an azide (B81097) moiety for click chemistry, a terminal hydroxyl group for further derivatization, and a primary amine.[1][2][3][4] Its primary application is in bioconjugation, where the azide group is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to link it to molecules containing alkyne groups.[1][2][3] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugates.[4]
Q2: Is the azide group on this compound stable under typical storage and reaction conditions?
The azide functionality is known for its high selectivity and stability under most reaction conditions.[5] However, it is recommended to store this compound at -20°C for long-term stability.[2] While many aliphatic azides are stable at room temperature, their stability can be influenced by the carbon-to-nitrogen ratio.[6] For click chemistry reactions, the azide group is generally stable in aqueous conditions and across a pH range of 4 to 12.[7]
Q3: Can the primary amine and terminal hydroxyl groups of this compound interfere with the click reaction?
Under standard CuAAC and SPAAC conditions, the primary amine and hydroxyl groups are generally not expected to interfere with the azide-alkyne cycloaddition. These functional groups are not reactive towards azides or alkynes under these conditions. However, the pH of the reaction can affect the protonation state of the primary amine, which could influence the overall solubility and reactivity of the molecule. It is important to consider the pKa of the amine when designing the reaction buffer system.
Q4: What are the advantages of using a PEG linker in click chemistry?
PEG linkers offer several advantages in bioconjugation, including:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of hydrophobic molecules.
-
Reduced Immunogenicity: PEGylation can mask epitopes on biomolecules, potentially reducing an immune response.
-
Enhanced Stability: The PEG chain can protect conjugated molecules from enzymatic degradation.
-
Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules can lead to a longer circulation half-life.
Troubleshooting Guide
This guide addresses common issues and potential side reactions that may occur during click chemistry experiments using this compound.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst (CuAAC): The Cu(I) catalyst is essential for the reaction and can be oxidized to inactive Cu(II). | Ensure all solutions are freshly prepared and degassed. Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270). Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Poor Reagent Quality: The azide or alkyne starting materials may have degraded. | Verify the purity of your reagents using analytical techniques such as NMR or mass spectrometry. | |
| Steric Hindrance: The reactive groups on your molecules may be sterically hindered, preventing efficient reaction. | Consider increasing the reaction temperature or extending the reaction time. | |
| Multiple Spots on TLC or Multiple Peaks in LC-MS | Alkyne Homodoupling (Glaser Coupling): In CuAAC, the copper catalyst can promote the coupling of two alkyne molecules. | Ensure a sufficient concentration of the reducing agent and minimize exposure to oxygen. The use of a copper-coordinating ligand can also help to suppress this side reaction. |
| Azide Reduction: The azide group can be reduced to an amine, particularly in the presence of certain reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). | If possible, avoid strong reducing agents that are known to react with azides. If a reducing agent is necessary for other reasons (e.g., to break disulfide bonds), consider performing the reduction and subsequent removal of the reducing agent before initiating the click reaction. | |
| Reaction with Cysteine Thiols (in protein conjugation): Under some CuAAC conditions, a three-component reaction between the azide, alkyne, and a cysteine thiol can occur, forming a thiotriazole byproduct. | If working with proteins containing free cysteines, consider capping the thiols with a reagent like iodoacetamide (B48618) prior to the click reaction.[8] | |
| Side Reactions of Other Functional Groups: If your target molecule contains other reactive groups, they may be participating in side reactions under the click chemistry conditions. | Carefully consider the compatibility of all functional groups on your starting materials with the chosen reaction conditions. Protection of sensitive groups may be necessary. | |
| Difficulty in Purifying the Final Product | PEG-Related Purification Challenges: The PEG chain can lead to broad peaks in chromatography and difficulty in separating the product from starting materials. | Utilize purification techniques suitable for PEGylated molecules, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis. |
Quantitative Data Summary
The following table provides recommended starting conditions for a typical CuAAC reaction. These parameters may require optimization for your specific application.
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of one reactant can help drive the reaction to completion. |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be necessary for challenging reactions. |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents relative to Copper(II) | A significant excess is crucial to maintain the active Cu(I) catalytic species. |
| Copper Ligand (e.g., THPTA, TBTA) | 1-5 equivalents relative to Copper(II) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Solvent | DMSO, DMF, tBuOH/H₂O mixtures | Ensure all components are fully dissolved. The PEG component enhances solubility in aqueous mixtures.[9] |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols & Visualizations
General Protocol for a Small-Scale CuAAC Reaction
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable degassed solvent (e.g., a mixture of DMSO and water).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (e.g., 100 mM in water)
-
Sodium ascorbate (e.g., 1 M in water)
-
A copper-chelating ligand, if used (e.g., 50 mM THPTA in water)
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the alkyne and the azide.
-
Add the copper ligand solution (if used), followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using appropriate chromatographic techniques.
-
Visualizations
Caption: A simplified workflow for troubleshooting low-yield click chemistry reactions.
Caption: Common side reactions in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine/Azide PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 5. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 3-(Azido-PEG5-amino)propanol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-(Azido-PEG5-amino)propanol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the solubility of my molecule of interest?
This compound is a hydrophilic bifunctional linker containing a five-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The PEG component is known to increase the water solubility of conjugated molecules, a process often referred to as PEGylation.[1][3][4] By covalently attaching this linker to your molecule (e.g., a peptide, protein, or small molecule drug), you can often enhance its solubility in aqueous media.[1] The azide (B81097) group allows for "click chemistry" reactions, while the amino and hydroxyl groups provide additional points for conjugation or further modification.[1][2]
Q2: In what solvents is the this compound linker itself soluble?
While specific quantitative data for this compound is not always provided, similar Azido-PEG5 linkers are generally soluble in a range of aqueous and organic solvents. For instance, the related compound Azido-PEG5-amine is soluble in water, DMSO, DCM (dichloromethane), and DMF (dimethylformamide).[5] It is common practice to prepare concentrated stock solutions of PEG linkers in anhydrous organic solvents like DMSO.
Q3: My this compound conjugate has precipitated out of my aqueous buffer. What are the likely causes?
Precipitation of PEGylated conjugates, despite the hydrophilic nature of the PEG chain, can occur for several reasons:
-
High Hydrophobicity of the Conjugated Molecule: If the molecule you have conjugated to the PEG linker is highly hydrophobic, the resulting conjugate may still have limited aqueous solubility.
-
Concentration Exceeds Solubility Limit: The final concentration of your conjugate in the aqueous buffer may be above its solubility limit.
-
Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate. Proteins, for example, are often least soluble at their isoelectric point (pI).
-
Insufficient Co-solvent: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the final concentration of the organic co-solvent may be too low to maintain the solubility of the conjugate.
-
Temperature Effects: Changes in temperature can affect solubility, with some proteins becoming less soluble at lower temperatures.
Q4: Can I use co-solvents to improve the solubility of my conjugate? If so, which ones are recommended?
Yes, using a co-solvent is a common strategy. Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare a concentrated stock solution of the conjugate before diluting it into the final aqueous buffer. Other potential co-solvents include ethanol, propylene (B89431) glycol, and other water-miscible organic solvents. It is crucial to ensure that the final concentration of the co-solvent is compatible with your downstream applications and does not negatively impact the stability or activity of your conjugated molecule.
Q5: How does the molecular weight of the PEG chain affect solubility?
Generally, longer PEG chains lead to a greater increase in the hydrodynamic radius and hydrophilicity of the conjugate, which can further enhance solubility. However, there can be a trade-off, as very large PEG chains may sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound conjugates.
Problem 1: Precipitate forms when preparing a stock solution of the conjugate.
| Possible Cause | Suggested Solution |
| Incorrect solvent choice. | Consult the manufacturer's datasheet for the recommended solvent. For many PEGylated compounds, anhydrous DMSO is a good starting point. |
| Insufficient mixing or sonication. | Vortex the solution thoroughly. If precipitation persists, use a bath sonicator to aid dissolution. |
| Concentration is too high for the chosen solvent. | Try preparing a more dilute stock solution. |
| Water contamination in the organic solvent. | Use fresh, anhydrous grade solvent, especially for hygroscopic solvents like DMSO. |
Problem 2: Precipitate forms upon dilution of the organic stock solution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility. | Reduce the final concentration of the conjugate in the aqueous medium. |
| Insufficient co-solvent in the final mixture. | If your experiment allows, increase the final percentage of the organic co-solvent (e.g., up to 5-10% DMSO). |
| "Salting out" effect. | If your buffer has a very high salt concentration, consider reducing it or dialyzing the conjugate into a buffer with lower ionic strength. |
| pH is near the isoelectric point (pI) of the conjugate (if it's a protein/peptide). | Adjust the buffer pH to be at least 1-2 units away from the pI of the protein/peptide. |
Problem 3: The conjugate is difficult to resolubilize after precipitation.
| Possible Cause | Suggested Solution |
| Strong intermolecular interactions in the precipitate. | Try gentle heating (if the conjugate is heat-stable) combined with sonication. |
| Denaturation of the conjugated molecule (if it's a protein). | Attempt to resolubilize in a buffer containing a low concentration of a denaturant (e.g., urea (B33335) or guanidinium (B1211019) HCl), followed by dialysis to refold the protein. This is an advanced technique and may not always be successful. |
| Aggregation. | Add stabilizing excipients to the buffer, such as glycerol (B35011) (5-10%), arginine, or non-ionic detergents (e.g., Tween-20), to help prevent re-aggregation. |
Quantitative Data on Solubility
The solubility of a this compound conjugate is highly dependent on the properties of the conjugated molecule. However, data from related compounds can provide useful guidance.
Table 1: Solubility of Related Azido-PEG Linkers
| Compound | Solvent | Solubility |
| Azido-PEG5-amine | Water, DMSO, DCM, DMF | Soluble (qualitative)[5] |
| Azido-PEG5-acid | Water | Soluble (qualitative)[2] |
| Azido-PEG5-Tos | DMSO | ≥ 100 mg/mL[5] |
Table 2: Example of PEG's Effect on Small Molecule Solubility
| Compound | Buffer Conditions | Solubility |
| Hydrophobic small molecule (Compound 1) | Buffer with 0.5% DMSO | 0.2 µM[6] |
| Hydrophobic small molecule (Compound 1) | Buffer with 8% PEG-8K and 0.5% DMSO | 2.3 µM[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a this compound Conjugate
-
Weighing: Accurately weigh the desired amount of the lyophilized conjugate in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If the conjugate is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Visually inspect the solution to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Resolubilizing a Precipitated PEGylated Conjugate
-
Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitate. Carefully remove the supernatant.
-
Initial Resolubilization Attempt: Add a small volume of a solubilization buffer (e.g., PBS with 10% DMSO or 5% glycerol) to the pellet.
-
Mechanical Disruption: Gently pipette the solution up and down to break up the pellet. Avoid introducing bubbles.
-
Sonication: Place the tube in a bath sonicator for 5-15 minutes. Use short bursts and allow the sample to cool on ice between bursts to prevent heating.
-
pH Adjustment (for proteins/peptides): If the conjugate is a protein or peptide, try resolubilizing in a buffer with a pH further from its isoelectric point.
-
Clarification: Once the precipitate is dissolved, centrifuge the sample again at high speed to pellet any remaining insoluble aggregates. Carefully transfer the supernatant to a new tube.
-
Buffer Exchange (Optional): If the solubilization buffer is not suitable for downstream applications, perform a buffer exchange using a desalting column or dialysis.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound conjugates.
Caption: A logical flowchart for troubleshooting precipitation of PEGylated conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molar Ratio for 3-(Azido-PEG5-amino)propanol Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to optimizing the molar ratio for labeling experiments using 3-(Azido-PEG5-amino)propanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a PEG linker that contains an azide (B81097) moiety and a terminal hydroxyl group.[1] The azide group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] In this context, if you have a protein that has been modified to contain an alkyne group, this compound can be used to covalently attach a PEG chain to your protein. This process is known as PEGylation and can improve the stability, solubility, and pharmacokinetic properties of the protein.[2][3]
Q2: What is the "click reaction" and why is it used for protein labeling?
The "click reaction," or CuAAC, is a highly efficient and specific chemical reaction that forms a stable triazole linkage between an alkyne and an azide.[4] This reaction is bioorthogonal, meaning it does not interfere with biological systems, making it ideal for modifying complex biomolecules like proteins.[4] It offers high yields and specificity, even at low reactant concentrations.[4]
Q3: What are the key components of a CuAAC reaction for protein labeling?
A typical CuAAC reaction for protein labeling includes:
-
An alkyne-modified protein: Your protein of interest that has been functionalized with an alkyne group.
-
An azide-containing molecule: In this case, this compound.
-
A copper(I) catalyst: This is the active catalyst for the reaction. It is usually generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO4).
-
A reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.
-
A copper-chelating ligand: Ligands like tris(hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) are used to stabilize the Cu(I) catalyst, accelerate the reaction, and protect the protein from oxidative damage.[5]
Q4: How do I determine the degree of labeling (DoL)?
The degree of labeling (DoL) is the average number of PEG molecules conjugated to each protein molecule.[6] It can be determined using several methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a very accurate method that measures the mass increase of the protein after PEGylation.[2][3][7]
-
UV-Vis Spectroscopy: If the PEG linker or protein has a unique absorbance, this can be used to calculate the DoL.[8]
-
Size-Exclusion Chromatography (SEC): PEGylation increases the size of the protein, causing it to elute earlier from an SEC column. This can be used to quantify the extent of labeling.[8]
Data Presentation: Molar Ratio and Expected Degree of Labeling
The optimal molar ratio of this compound to your alkyne-modified protein must be determined empirically for each specific protein and application. However, the following table provides a general guideline for starting your optimization experiments. It is recommended to start with a molar coupling ratio of 10:1 to 40:1.[9]
| Molar Coupling Ratio (Azide-PEG : Protein) | Expected Degree of Labeling (DoL) | Expected Products |
| 5:1 | Low to Moderate | Primarily mono-PEGylated protein, with a significant amount of unlabeled protein. |
| 10:1 | Moderate | A good starting point for achieving a balance of mono- and di-PEGylated products. |
| 20:1 | Moderate to High | Increased proportion of di- and multi-PEGylated products. A common starting point for polyclonal antibodies.[9] |
| 40:1 | High | Predominantly multi-PEGylated products, with a higher risk of protein aggregation and loss of activity. |
Note: The actual DoL will depend on factors such as the number of available alkyne sites on the protein, their accessibility, protein concentration, and reaction conditions.
Experimental Protocols
General Workflow for Protein Labeling
Caption: A general workflow for protein labeling using CuAAC.
Detailed Protocol for CuAAC Labeling
This protocol is a starting point and may require optimization for your specific protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of azides)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO (or other suitable organic solvent)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Protein: Prepare a solution of your protein at a concentration of 1-5 mg/mL in an appropriate buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO or deionized water.
-
CuSO4: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess over the protein). Vortex briefly to mix.
-
Add the THPTA solution to a final concentration of 1 mM. Vortex briefly.
-
Add the CuSO4 solution to a final concentration of 200 µM. Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction. Vortex briefly.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if any of your components are light-sensitive.
-
-
Purification:
-
Remove the excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
-
Analysis:
-
Determine the degree of labeling using a suitable method such as mass spectrometry.
-
Troubleshooting Guide
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
stability issues with azide-PEG linkers in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azide-PEG linkers in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for azide-PEG linkers in aqueous buffers?
The main stability concerns for azide-PEG linkers in aqueous solutions are the chemical integrity of the azide (B81097) functional group and any other reactive groups present on the linker (e.g., NHS esters, chloroalkanes). The polyethylene (B3416737) glycol (PEG) chain itself is generally stable under typical experimental conditions.[1] The azide group is susceptible to reduction, while other functional groups may be prone to hydrolysis.
Q2: How stable is the azide group in typical aqueous buffers?
The azide functional group is generally stable in aqueous buffers within a pH range of 4-12 and is compatible with a wide range of functional groups.[1] However, its stability can be compromised by several factors:
-
Reducing Agents: Common laboratory reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide group to a primary amine. This is a significant concern in experiments involving protein disulfide bond reduction.[1][2]
-
Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) can also reduce azides to amines via the Staudinger reaction.[3]
-
Thiols: Thiols, including those found in biological molecules like glutathione, can slowly reduce azides, especially at elevated temperatures or over long incubation periods.[4][5]
-
Light and Heat: Prolonged exposure to light, particularly UV radiation, and high temperatures can lead to the degradation of the azide group.[6]
-
Strong Acids: Concentrated strong acids should be avoided as they can protonate the azide group, potentially forming hydrazoic acid, which is highly toxic and explosive.[6]
Q3: My azide-PEG linker also has an NHS ester. What are the stability considerations for this functional group?
N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous buffers, a reaction that competes with the desired amidation reaction with primary amines. The rate of hydrolysis is highly dependent on the pH of the buffer.[7][8]
Q4: Which buffers are recommended for working with azide-PEG linkers?
The choice of buffer depends on the other functional groups present on the linker and the specifics of the experiment.
-
For linkers containing only an azide group, common biological buffers like Phosphate-Buffered Saline (PBS) and HEPES are suitable.[3][9]
-
For linkers with NHS esters, it is crucial to use amine-free buffers such as PBS or HEPES to avoid competition with the intended reaction. Buffers containing primary amines, like Tris, should be avoided during the conjugation step but can be used to quench the reaction.[7][10][11]
-
For linkers with chloroalkane groups, non-nucleophilic buffers like PBS or HEPES are recommended to minimize the risk of nucleophilic substitution.[1]
Q5: How should I store my azide-PEG linkers?
For long-term stability, it is best to store azide-PEG linkers as a solid at -20°C or below, protected from moisture and light.[1][12] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C.[1][10] Aqueous solutions of the linker should ideally be prepared fresh for each experiment to minimize degradation.[1]
Troubleshooting Guide
Problem 1: Low or no reactivity of the azide group in a click chemistry reaction.
| Possible Cause | Troubleshooting Steps |
| Presence of reducing agents | Ensure that your reaction buffer is free of reducing agents like DTT or TCEP, which can reduce the azide to an unreactive amine.[1] If their presence is unavoidable, consider increasing the concentration of the azide-PEG linker or performing the click chemistry reaction before introducing the reducing agent. |
| Degradation of the linker | Verify that the azide-PEG linker has been stored correctly (at low temperature, protected from light and moisture) and has not undergone multiple freeze-thaw cycles if in solution.[1][12] Consider performing a quality control check to confirm the presence of the azide group. |
| Suboptimal reaction conditions | Optimize the click chemistry reaction conditions, including the concentrations of reactants, catalyst (for CuAAC), temperature, and reaction time. For CuAAC, ensure the use of a suitable copper(I) source and a stabilizing ligand.[13] |
| Inaccessibility of the azide group | If the azide-PEG linker is conjugated to a large biomolecule, steric hindrance may prevent the alkyne from accessing the azide. Consider using a longer PEG spacer to increase the distance between the azide and the biomolecule.[14] |
Problem 2: My azide-PEG-NHS ester shows low conjugation efficiency to my protein.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the NHS ester | Prepare the NHS ester solution immediately before use.[10] Perform the conjugation reaction at a slightly alkaline pH (7.2-8.5) to favor the reaction with primary amines, but be mindful that higher pH also accelerates hydrolysis.[7] Minimize the reaction time in aqueous buffer. |
| Competition from buffer components | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS or HEPES for the conjugation step.[7][10] |
| Incorrect molar ratio | Use a molar excess of the azide-PEG-NHS ester to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess.[10][11] |
| Low protein concentration | Labeling reactions with dilute protein solutions may require a greater molar excess of the NHS ester linker to achieve the desired level of conjugation.[10] |
Quantitative Data on Linker Stability
The stability of azide-PEG linkers is influenced by various factors. The following tables summarize available quantitative data on the degradation of the azide and NHS ester functional groups.
Table 1: Kinetics of Azide Reduction by Thiols
This table presents the second-order rate constants for the reduction of an alkyl azide (3'-azidothymidine) by common thiols at pH 7.2 and 37°C. A higher rate constant indicates faster reduction of the azide group.
| Reducing Agent | Second-Order Rate Constant (M⁻¹ sec⁻¹) |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ |
| Glutathione | 6.55 x 10⁻⁵ |
| Mercaptoethanol | 6.35 x 10⁻⁶ |
Data sourced from Handlon & Oppenheimer, 1988.[4][5]
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
This table shows the effect of pH on the hydrolysis half-life of NHS esters. As the pH increases, the rate of hydrolysis significantly increases, reducing the time the NHS ester is available to react with primary amines.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 7.4 | N/A | >120 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | <9 minutes |
Data compiled from Thermo Fisher Scientific and Nojima et al., 2009.[7][13]
Experimental Protocols
Protocol 1: General Procedure for Assessing Azide-PEG Linker Stability by HPLC
This protocol provides a framework for evaluating the stability of an azide-PEG linker under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Solutions:
- Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
- Prepare a stock solution of the azide-PEG linker in an appropriate anhydrous organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).
2. Incubation:
- Add a known volume of the linker stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).
- Incubate the solution at the desired temperature.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any potential reaction (e.g., by acidification or freezing).
3. HPLC Analysis:
- Analyze the aliquots by reverse-phase HPLC.
- Use a suitable column (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like trifluoroacetic acid (TFA).
- Monitor the elution profile using a UV detector at a wavelength where the azide-containing compound absorbs (e.g., ~210 nm) or by mass spectrometry.
4. Data Analysis:
- Integrate the peak area of the intact azide-PEG linker at each time point.
- Plot the percentage of remaining linker against time to determine the degradation kinetics and half-life under the tested conditions.
Protocol 2: Quantification of Azide Groups using a Clickable and Cleavable Fluorescent Probe
This method allows for the quantification of azide groups on a molecule or surface.
1. Click Reaction:
- React the azide-functionalized sample with a molar excess of a cleavable fluorescent alkyne probe (e.g., DBCO-s-s-fluorophore) in a suitable buffer. The reaction can be a strain-promoted (copper-free) click reaction.
- Incubate the reaction to ensure completion.
2. Washing:
- Remove any unreacted fluorescent probe by a suitable purification method (e.g., dialysis, size-exclusion chromatography, or washing if the sample is on a solid support).
3. Cleavage:
- Treat the sample with a cleavage reagent that breaks the linker on the probe (e.g., a reducing agent like DTT to cleave a disulfide bond). This will release the fluorophore into the solution.
4. Quantification:
- Measure the fluorescence intensity of the solution using a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore.
- Determine the concentration of the released fluorophore by comparing the fluorescence reading to a standard curve prepared with known concentrations of the free fluorophore.
- From this concentration, calculate the total moles of fluorophore released, which corresponds to the number of azide groups in the original sample.[5][6]
Visualizations
Caption: Primary degradation pathways for the azide group in azide-PEG linkers.
Caption: Competing reactions of an Azide-PEG-NHS ester in aqueous buffer.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. precisepeg.com [precisepeg.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
removing excess 3-(Azido-PEG5-amino)propanol after reaction
Technical Support Center: Purification of Bioconjugates
Topic: Removing Excess 3-(Azido-PEG5-amino)propanol After Reaction
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of unreacted this compound from a bioconjugation reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a hydrophilic, heterobifunctional PEG linker containing an azide (B81097) group for "click chemistry" reactions and a terminal hydroxyl group.[1][2] With a molecular weight of approximately 364.4 g/mol , it is considered a small molecule.[1][3] After a conjugation reaction, it is crucial to remove any excess, unreacted linker from the final product. This purification step is essential to:
-
Ensure the purity of the final bioconjugate.
-
Prevent interference in downstream applications and assays.
-
Obtain accurate characterization and quantification of the conjugate.[4]
-
Minimize potential off-target effects in biological systems.
Q2: What are the common methods for removing excess this compound?
The most effective methods for removing a small linker like this compound from a much larger bioconjugate (e.g., a protein, antibody, or oligonucleotide) are based on the significant size difference between the molecules. The primary techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This chromatographic technique separates molecules based on their size as they pass through a column packed with a porous resin.[5] Larger molecules elute first, while smaller molecules like the excess PEG linker are retained longer, allowing for effective separation.[6]
-
Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules.[7] The larger bioconjugate is retained, while the small, unreacted linker passes through the membrane into a surrounding buffer solution (dialysate).[8][9]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as the size of your target biomolecule, the required final purity, sample volume, and whether sample dilution is a concern. The workflow below provides a decision-making guide.
Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
Quantitative Data Summary
| Method | Principle of Separation | Recommended For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius)[5] | High-purity applications; buffer exchange[6] | Fast, high resolution, scalable, reproducible[10] | Potential for sample dilution, requires chromatography system[11] |
| Dialysis | Diffusion across a semi-permeable membrane based on MWCO[7] | Removal of small molecules when time is not critical[9] | Simple, inexpensive, gentle on the sample | Time-consuming, significant sample dilution, potential for protein loss[9] |
| Ultrafiltration (Spin Filters) | Convective passage of molecules through a membrane based on MWCO and centrifugal force[12] | Rapid desalting and concentration of the sample[13] | Fast, concentrates sample, removes small molecules simultaneously | Risk of nonspecific binding to the membrane, potential for membrane clogging |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) / Desalting
This protocol is ideal for rapid and high-resolution separation of the bioconjugate from the excess PEG linker and for simultaneous buffer exchange.
Materials:
-
SEC column (e.g., Sephadex G-25 or similar desalting column)[14]
-
Chromatography system (e.g., FPLC or HPLC) or setup for gravity flow
-
Equilibration/elution buffer (e.g., PBS)
-
Reaction mixture, clarified by centrifugation or filtration[15]
-
Fraction collection tubes
Methodology:
-
Column Preparation: Pack the column with the selected SEC resin if not using a pre-packed column. Ensure the column is packed uniformly to avoid poor resolution.[11]
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of the desired buffer at the intended flow rate. This ensures the resin is fully settled and the buffer environment is stable.
-
Sample Preparation: Centrifuge the reaction mixture (e.g., 10,000 x g for 15 minutes) to remove any particulate matter that could clog the column.[15]
-
Sample Application: Load the clarified sample onto the column. For optimal resolution, the sample volume should typically be between 0.5% and 4% of the total column volume.[11] For simple desalting, a larger volume (up to 30%) can be used.[11]
-
Elution: Begin eluting the sample with the equilibration buffer. The larger bioconjugate will travel through the column faster and elute first. The smaller this compound linker will enter the pores of the resin and elute in later fractions.[5]
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector (typically at 280 nm for proteins). The first major peak corresponds to your purified bioconjugate.
-
Analysis: Pool the fractions containing the purified product and confirm purity using an appropriate method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
Protocol 2: Dialysis
This protocol is a simple and cost-effective method for removing the small PEG linker, especially when high throughput is not required.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (1-3 kDa is recommended to retain most bioconjugates while allowing the ~364 Da linker to pass through)
-
Dialysis buffer (a large volume, e.g., 200-500 times the sample volume)[8]
-
Beaker or container for dialysis
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Cassettes are often ready to use.[8]
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace to accommodate potential volume increase due to osmosis. Securely close the ends of the tubing or the cassette cap.
-
Perform Dialysis: Place the loaded tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing, which increases the rate of diffusion.[8]
-
Buffer Exchange: For efficient removal of the linker, perform several buffer changes. A typical procedure is:
-
Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer. Recover the purified conjugate from within the membrane, taking care to minimize sample loss.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of linker and conjugate (SEC) | Incorrect Column Choice: The fractionation range of the resin is not suitable for separating the small linker from the large bioconjugate. | Use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25) designed for group separations.[6][11] |
| Suboptimal Flow Rate: The flow rate is too high, leading to peak broadening and poor resolution. | Reduce the flow rate. For preparative SEC, a lower flow rate generally improves resolution.[11] | |
| Unconjugated linker still present after dialysis | Incorrect MWCO: The molecular weight cutoff of the dialysis membrane is too close to the size of the bioconjugate, or pores are inconsistent. | Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the small linker can pass through while retaining the larger biomolecule. Ensure the MWCO is at least 2-fold smaller than your protein of interest to prevent sample loss.[16] |
| Insufficient Dialysis Time/Buffer Volume: Equilibrium was not reached, or the concentration gradient was not sufficient for complete removal. | Increase the dialysis time and perform at least 2-3 buffer changes with a large volume of fresh buffer (at least 200x the sample volume).[8][16] | |
| Low recovery of the purified bioconjugate | Nonspecific Adsorption: The bioconjugate is sticking to the chromatography resin or dialysis membrane. | For SEC, check resin compatibility or add detergents/modifiers to the buffer if appropriate. For dialysis, use devices made from low-binding materials. |
| Significant sample dilution after purification | Method Choice: Both SEC and dialysis can lead to sample dilution. | For SEC, use a sample volume up to 30% of the column volume to minimize dilution.[11] If concentration is needed, consider using ultrafiltration (spin columns) as an alternative or subsequent step.[12] |
| Final product is not pure (contains aggregates) | Sample Handling: The conjugation reaction or purification process may have induced aggregation. | Clarify the sample by centrifugation (e.g., 40,000 x g for 30 min) before loading onto a column.[15] Use SEC to separate the monomeric conjugate from high-molecular-weight aggregates.[17] |
References
- 1. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine/Azide PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 3-(Azido-PEG5-amino)propanol Labeled Proteins
Welcome to the technical support center for the characterization of proteins labeled with 3-(Azido-PEG5-amino)propanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains two key functional groups: an azide (B81097) group (-N₃) and a primary amine group (-NH₂) separated by a polyethylene (B3416737) glycol (PEG) spacer. The azide group is used for "click chemistry," a highly specific and efficient reaction for attaching molecules that contain a complementary alkyne group. The primary amine is typically used to conjugate the linker to the protein of interest, usually by forming a stable amide bond with the carboxyl groups of the protein's aspartic acid, glutamic acid residues, or its C-terminus.
Q2: What are the advantages of using a PEG linker in protein labeling?
PEG linkers offer several benefits in bioconjugation:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of the labeled protein in aqueous buffers.
-
Reduced Steric Hindrance: The PEG spacer provides distance between the protein and the conjugated molecule, which can help maintain the protein's native conformation and activity.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of the protein, prolonging its circulation time in the body and reducing clearance by the kidneys.[1]
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the protein surface, potentially reducing an immune response.[1]
Q3: What is "click chemistry" and why is it used with this linker?
"Click chemistry" refers to a set of bioorthogonal reactions that are highly specific, efficient, and occur under mild, aqueous conditions. The most common type used with azide-functionalized molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] These reactions are ideal for biological applications because the azide and alkyne groups do not react with other functional groups found in proteins, ensuring that the subsequent labeling is highly specific.[3]
Q4: How should I store my this compound labeled protein?
For long-term storage, it is recommended to store azide-labeled proteins in a suitable buffer at -20°C or, ideally, at -80°C.[5] This minimizes the risk of degradation and preserves the integrity of the protein and the azide label. It is also advisable to protect the labeled protein from light to prevent any potential photochemical reactions.[5]
Troubleshooting Guides
This section addresses common issues that may arise during the labeling and characterization of proteins with this compound.
Low Labeling Efficiency
Problem: Mass spectrometry or other analytical methods indicate a low degree of labeling of the protein with the this compound linker.
| Potential Cause | Recommended Solution |
| Inefficient Carbodiimide Chemistry (EDC/NHS) | Ensure that the EDC and NHS/Sulfo-NHS reagents are fresh and have been stored properly (desiccated at -20°C) to prevent hydrolysis.[3][6] Equilibrate reagents to room temperature before opening to avoid moisture condensation.[3][6] |
| Suboptimal Reaction pH | The activation of carboxyl groups with EDC is most efficient at a pH of 4.5-6.0. The subsequent coupling to the primary amine of the linker is more efficient at a pH of 7.2-8.5.[7][8] Consider a two-step reaction where the pH is adjusted after the initial activation step.[7] |
| Presence of Competing Nucleophiles | The buffer used for the conjugation reaction should be free of primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate), as these will compete with the protein and the linker for the EDC/NHS reagents.[6][9] Use a buffer such as MES for the activation step and PBS for the coupling step.[6][9] |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the this compound linker to the protein. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. |
| Inaccessible Carboxyl Groups on the Protein | The carboxyl groups on your protein may be buried within the protein's structure and inaccessible to the linker. Consider performing the labeling reaction under partially denaturing conditions, but be aware that this may affect the protein's activity. |
Protein Precipitation During Labeling
Problem: The protein solution becomes cloudy or forms a precipitate during the conjugation reaction.
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | If the this compound linker is dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10] |
| Protein Instability at Reaction pH | The acidic pH required for the EDC activation step may cause your protein to become unstable and aggregate. Screen for the optimal pH that maintains protein solubility while allowing for efficient activation. |
| Cross-linking of Proteins | Excessive amounts of EDC can lead to intermolecular cross-linking between protein molecules, causing aggregation.[2] Optimize the EDC concentration and consider using NHS or Sulfo-NHS to create a more stable intermediate, which can reduce side reactions.[2][6] |
Issues with Subsequent "Click Chemistry" Reaction
Problem: The azide-labeled protein shows poor reactivity with an alkyne-containing probe in a subsequent click chemistry reaction.
| Potential Cause | Recommended Solution |
| Degradation of the Azide Group | While generally stable, the azide group can be sensitive to certain conditions. Ensure that no reducing agents (e.g., DTT, TCEP) are present in your buffers, as these can reduce the azide. |
| Ineffective Copper Catalyst (CuAAC) | If performing a copper-catalyzed reaction, ensure that the copper(I) source is fresh and that a stabilizing ligand like TBTA is used to prevent oxidation of the copper.[3] The reaction should be performed under anaerobic conditions if possible. |
| Steric Hindrance | The PEG spacer is designed to reduce steric hindrance, but if the alkyne probe is very large, there may still be accessibility issues. Consider using a longer PEG linker if this is a recurring problem. |
| Impure Labeled Protein | Unreacted linker or other small molecules from the labeling reaction can interfere with the click chemistry step. Ensure that the azide-labeled protein is thoroughly purified, for example, by dialysis or size-exclusion chromatography, before proceeding with the click reaction.[6] |
Difficulties in Characterization by Mass Spectrometry
Problem: The mass spectrum of the labeled protein is complex and difficult to interpret.
| Potential Cause | Recommended Solution |
| Heterogeneity of Labeling | The conjugation reaction often results in a mixture of protein species with varying numbers of attached linkers (e.g., 0, 1, 2, 3... labels per protein). This heterogeneity leads to a complex mass spectrum with multiple peaks.[5][11] This is an expected outcome. Deconvolution software can help in interpreting the different species. |
| Polydispersity of PEG (if applicable) | While the PEG5 in the specified linker is monodisperse, be aware that longer PEG chains can be polydisperse (a mixture of different lengths), which will further complicate the mass spectrum.[12] |
| Overlapping Charge States | The broad distribution of PEGylated species can lead to overlapping charge state envelopes in ESI-MS, making deconvolution challenging.[11] Using techniques to reduce the charge state, such as adding amines post-column, can simplify the spectrum. |
| Poor Ionization/Detection | PEGylated proteins can sometimes be challenging to analyze by mass spectrometry. Optimize the mass spectrometer settings for large molecules. MALDI-TOF MS can sometimes provide simpler spectra for heterogeneous samples.[11][12] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound using EDC/Sulfo-NHS
This protocol describes the conjugation of the primary amine on the linker to the carboxyl groups on the protein.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, dissolve EDC and Sulfo-NHS in cold Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation with Linker:
-
Immediately add a 100-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Purify the azide-labeled protein from excess linker and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of Labeled Protein by Mass Spectrometry
Procedure:
-
Sample Preparation: Dilute the purified azide-labeled protein to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., 20 mM ammonium (B1175870) acetate).
-
Mass Spectrometry Analysis:
-
Analyze the sample by ESI-MS, typically coupled with liquid chromatography (LC-MS).
-
Acquire the spectrum over a mass range appropriate for your protein and its expected modifications.
-
-
Data Analysis:
-
Use deconvolution software to process the raw data and determine the masses of the different species present in the sample.
-
The mass of the this compound linker is approximately 364.4 g/mol . The deconvoluted spectrum should show a series of peaks corresponding to the unlabeled protein and the protein with one, two, three, etc., linkers attached, each separated by the mass of the linker.
-
Visualizations
Caption: Workflow for labeling and characterization.
Caption: Troubleshooting low labeling efficiency.
References
- 1. Proteomics/Post-translational Modification/Carboxyl Group Modifications - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. enovatia.com [enovatia.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. confluore.com [confluore.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Successful Conjugation of 3-(Azido-PEG5-amino)propanol by Mass Spectrometry: A Comparative Guide
In the realm of bioconjugation and drug development, the precise and verifiable attachment of linker molecules to compounds of interest is paramount. This guide provides a comparative analysis of confirming the successful conjugation of 3-(Azido-PEG5-amino)propanol, a hydrophilic linker containing an azide (B81097) moiety, using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques and require robust analytical methods for verification.
Introduction to this compound
This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal azide group, which is commonly used for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), and a hydroxyl group that can be further derivatized.[1][2][3] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6] Verifying the successful conjugation of this linker to a target molecule is a critical step in any research and development workflow.
Mass Spectrometry for Conjugation Confirmation
Mass spectrometry is a powerful analytical technique for confirming successful conjugation by accurately measuring the mass-to-charge ratio (m/z) of molecules.[6] An increase in the molecular weight of the starting material corresponding to the mass of the attached linker provides direct evidence of a successful reaction. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques for analyzing PEGylated compounds.[6][7]
Hypothetical Conjugation and Mass Spectrometry Data
To illustrate the confirmation process, we will consider a hypothetical conjugation of this compound with a model alkyne-containing small molecule, 4-ethynylanisole (B14333), via a copper-catalyzed click reaction.
| Compound | Chemical Formula | Molecular Weight (Da) |
| This compound | C15H32N4O6 | 364.44 |
| 4-Ethynylanisole | C9H8O | 132.16 |
| Conjugate | C24H40N4O7 | 496.60 |
Table 1: Theoretical Molecular Weights of Reactants and Product
Upon successful conjugation, the mass spectrum should show a new peak corresponding to the molecular weight of the conjugate.
| Analysis | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Mass Error (ppm) | Conclusion |
| This compound | 365.24 | 365.25 | 2.7 | Starting material present |
| 4-Ethynylanisole | 133.06 | 133.07 | 7.5 | Starting material present |
| Conjugate | 497.30 | 497.31 | 2.0 | Successful Conjugation |
Table 2: Hypothetical High-Resolution Mass Spectrometry Data
The presence of a peak at m/z 497.31 with low mass error confirms the formation of the desired conjugate. It is also common to observe peaks corresponding to the unreacted starting materials.
Comparison with an Alternative Linker: NHS-PEG4-acid
A common alternative to azide-alkyne click chemistry is the use of N-hydroxysuccinimide (NHS) esters for reaction with primary amines. Let's consider NHS-PEG4-acid as an alternative linker for conjugation to a hypothetical amine-containing molecule, benzylamine.
| Compound | Chemical Formula | Molecular Weight (Da) |
| NHS-PEG4-acid | C15H23NO9 | 361.35 |
| Benzylamine | C7H9N | 107.15 |
| Conjugate | C18H28N2O7 | 384.43 |
Table 3: Theoretical Molecular Weights for the Alternative Conjugation
| Analysis | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Mass Error (ppm) | Conclusion |
| NHS-PEG4-acid | 362.15 | 362.16 | 2.8 | Starting material present |
| Benzylamine | 108.08 | 108.09 | 9.2 | Starting material present |
| Conjugate | 385.20 | 385.21 | 2.6 | Successful Conjugation |
Table 4: Hypothetical High-Resolution Mass Spectrometry Data for the Alternative Conjugation
Both methods allow for successful confirmation of conjugation via mass spectrometry. The choice of linker depends on the available functional groups on the target molecule and the desired reaction chemistry.
Experimental Protocols
Protocol 1: Conjugation of this compound with 4-Ethynylanisole
-
Reaction Setup: In a microcentrifuge tube, dissolve 1 mg of this compound (2.74 µmol) and 0.36 mg of 4-ethynylanisole (2.74 µmol) in 500 µL of a 1:1 mixture of tert-butanol (B103910) and water.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of copper(II) sulfate (B86663) (0.1 M) and sodium ascorbate (B8700270) (0.2 M) in water.
-
Reaction Initiation: Add 27 µL of the copper(II) sulfate solution and 27 µL of the sodium ascorbate solution to the reaction mixture.
-
Incubation: Vortex the mixture gently and allow it to react at room temperature for 2 hours.
-
Sample Preparation for Mass Spectrometry: Dilute a small aliquot of the reaction mixture 1:100 in 50% acetonitrile (B52724) with 0.1% formic acid for LC-MS analysis.
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatography: Separate the reaction components on a C18 column with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire mass spectra over a range of m/z 100-1000.
-
Data Analysis: Process the data to identify the molecular ions corresponding to the starting materials and the expected conjugate. Calculate the mass error to confirm the elemental composition. Due to the discrete nature of the PEG5 linker, a single peak is expected, unlike the broader distributions seen with polydisperse PEGs.[4]
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for confirming the conjugation.
Caption: Experimental workflow for conjugation and mass spectrometry confirmation.
Conclusion
Mass spectrometry is an indispensable tool for the unambiguous confirmation of successful bioconjugation reactions. By providing accurate mass measurements, it allows researchers to verify the formation of the desired product with high confidence. The protocol and comparative data presented here for this compound serve as a guide for scientists engaged in the development of novel bioconjugates and therapeutic agents. The principles outlined are broadly applicable to a wide range of bioconjugation chemistries and analytical challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 3. Amine/Azide PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. enovatia.com [enovatia.com]
- 5. sciex.com [sciex.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative NMR Analysis of Bifunctional PEG Linkers for Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the NMR analysis of 3-(Azido-PEG5-amino)propanol and its comparison with alternative PEG linkers, supported by experimental data and protocols.
In the rapidly advancing fields of drug delivery and bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a comprehensive comparative analysis of the ¹H NMR (Proton Nuclear Magnetic Resonance) data for this compound, a heterobifunctional PEG linker, and its alternatives. Understanding the NMR spectra of these linkers is crucial for verifying their chemical structure, assessing purity, and ensuring the successful synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Performance Comparison: ¹H NMR Data
The following table summarizes the key ¹H NMR chemical shift assignments for this compound and two common alternative bifunctional PEG linkers: α-Azido-ω-hydroxyl-PEG and α-Amino-ω-hydroxyl-PEG. These alternatives were chosen for their structural similarity and common use in bioconjugation, providing a solid basis for comparison.
| Functional Group | This compound (Expected)¹ | α-Azido-ω-hydroxyl-PEG²[1][2] | α-Amino-ω-hydroxyl-PEG²[1] |
| -CH₂-N₃ (Azide) | ~3.39 ppm (t) | 3.39 ppm (t) | - |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 ppm (s) | 3.5 ppm (s) | 3.64 ppm (s) |
| -CH₂-OH (Hydroxyl) | ~3.70 ppm (t) | 4.56 ppm (t, in DMSO) | 3.5 ppm (t) |
| -NH-CH₂- | ~2.85 ppm (t) | - | 2.85 ppm (t) |
| -CH₂-CH₂-NH- | ~1.80 ppm (quintet) | - | - |
| -CH₂-CH₂-OH | ~1.70 ppm (quintet) | - | - |
¹Based on analysis of similar structures and general principles of ¹H NMR of PEG derivatives. ²Reported chemical shifts may vary slightly based on solvent and instrument parameters.
The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons adjacent to the azide (B81097) and amino functionalities, as well as the terminal hydroxyl group. The distinct chemical shifts of the methylene (B1212753) protons closest to the nitrogen of the azide and the amino group, along with the propanol (B110389) backbone, allow for unambiguous identification and purity assessment.
Experimental Protocols
A standardized protocol for acquiring ¹H NMR spectra of PEG linkers is essential for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG linker.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like -OH and -NH.[3]
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
A standard pulse sequence is used, and it's important to note that typical ¹H NMR pulse sequences are not ¹³C decoupled. This can lead to the appearance of ¹³C satellite peaks for the repeating ethylene (B1197577) glycol units, which can be useful for determining the degree of polymerization.[4][5][6]
-
The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[7][8]
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
Visualization of Experimental Workflow and Comparative Logic
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the logical framework for comparing different PEG linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 3-(Azido-PEG5-amino)propanol Purity Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, ensuring the purity of PEG linkers is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Azido-PEG5-amino)propanol, a key bifunctional linker. We delve into detailed experimental protocols, present comparative data, and offer insights into selecting the optimal analytical strategy.
The unique chemical nature of this compound, a small, polar, and non-chromophoric molecule, presents distinct challenges for traditional HPLC analysis. This guide will explore two primary HPLC techniques—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with universal detection methods such as Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) to overcome these analytical hurdles.
Comparative Overview of HPLC Methods
The choice between RP-HPLC and HILIC is pivotal and depends on the specific analytical needs, including the nature of potential impurities and desired resolution. The following table summarizes the key performance parameters of hypothetical, yet realistic, HPLC methods tailored for the analysis of this compound.
| Parameter | Method 1: Reversed-Phase HPLC with ELD/CAD | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELD/CAD |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. |
| Column | C18 with polar end-capping (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) | Amide or Diol-based column (e.g., Waters ACQUITY UPLC BEH Amide, YMC-Triart Diol-HILIC) |
| Mobile Phase A | 0.1% Formic Acid in Water | 90:10 Acetonitrile/Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 50:50 Acetonitrile/Water with 10 mM Ammonium Formate |
| Gradient | 5% to 95% B over 15 minutes | 95% to 50% A over 15 minutes |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detector | ELSD or CAD | ELSD or CAD |
| Expected Elution | Later elution of less polar impurities. | Early elution of less polar impurities, strong retention of the polar analyte. |
| Resolution | Good for non-polar and moderately polar impurities. | Excellent for separating polar impurities and isomers. |
| Sample Throughput | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques.
Method 1: Reversed-Phase HPLC
Objective: To separate this compound from non-polar and moderately polar impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-endcapped C18 column.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
-
Detector Settings (CAD):
-
Gain: 100 pA
-
Filter: Medium
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To achieve high-resolution separation of this compound and its polar impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 90:10 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
-
Gradient Program:
-
0-1 min: 95% A
-
1-10 min: 95% to 50% A (linear gradient)
-
10-12 min: 50% A (hold)
-
12.1-17 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 35 °C
-
Evaporator Temperature: 55 °C
-
Gas Flow: 1.2 SLM
-
-
Detector Settings (CAD):
-
Gain: 100 pA
-
Filter: Medium
-
Sample Preparation: Dissolve the this compound sample in a solvent with a high organic content (e.g., 90:10 Acetonitrile/Water) to a concentration of 1 mg/mL. This is crucial for good peak shape in HILIC. Filter through a 0.22 µm syringe filter before injection.
Potential Impurities and Their Separation
The synthesis of this compound can potentially lead to several impurities. Understanding these can aid in method development and peak identification.
-
Starting Materials: Unreacted amino-PEG5-propanol or azidation reagents.
-
By-products: Di-azido PEG derivatives or products of incomplete reactions.
-
Oligomer Distribution: PEG starting materials often have a distribution of chain lengths (e.g., PEG4, PEG6).
-
Degradation Products: Hydrolysis of the azide (B81097) group or oxidation of the PEG chain.
RP-HPLC will effectively separate less polar impurities, such as those with longer PEG chains or protective groups. HILIC, conversely, will excel at separating highly polar species, including shorter PEG chain impurities and positional isomers.
Visualization of Experimental Workflow
To provide a clear visual representation of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: General workflow for HPLC purity analysis.
Caption: Logical comparison of RP-HPLC and HILIC methods.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound is contingent on the specific analytical objectives. For routine quality control where the primary concern is the presence of less polar, process-related impurities, a well-optimized Reversed-Phase HPLC method with a polar-endcapped C18 column and universal detection is a robust choice. However, for in-depth characterization, impurity profiling, and the separation of highly polar analogues or isomers, HILIC offers superior resolving power. By carefully considering the principles, experimental conditions, and potential impurities outlined in this guide, researchers can confidently select and implement the most suitable HPLC strategy to ensure the quality and consistency of this critical PEG linker.
A Comparative Guide to 3-(Azido-PEG5-amino)propanol and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and ability to improve the biopharmaceutical properties of conjugated molecules.[1][2]
This guide provides an objective comparison of 3-(Azido-PEG5-amino)propanol, a discrete PEG linker designed for "click chemistry," with other commonly used PEG linkers, particularly those featuring N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups. The comparison is supported by a summary of available performance data and detailed experimental protocols to assist in making an informed decision for your specific research needs.
Overview of Compared PEG Linkers
This compound is a heterobifunctional linker containing an azide (B81097) group and a hydroxyl group, separated by a discrete PEG5 spacer.[3][4] The azide functionality allows for highly specific and efficient conjugation to molecules containing an alkyne group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as click chemistry.[3][5] The terminal hydroxyl group can be further modified if needed.[4] This type of linker is particularly valuable for creating complex bioconjugates where high specificity and reaction efficiency are paramount.[6]
NHS-Ester PEG Linkers are amine-reactive linkers that form stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[7][8] This chemistry is well-established and robust, making NHS-ester PEG linkers a popular choice for protein modification and ADC development.[6]
Maleimide-PEG Linkers are thiol-reactive linkers that form stable thioether bonds with sulfhydryl groups, typically from cysteine residues on proteins or peptides.[9][10] This allows for more site-specific conjugation, especially when cysteine residues are engineered into specific locations on a protein.[]
Quantitative Data Comparison
The choice of a PEG linker can significantly impact the properties and performance of a bioconjugate. The following tables summarize key performance parameters based on the functional group of the PEG linker.
| Parameter | Azide-PEG (via CuAAC) | NHS-Ester-PEG | Maleimide-PEG |
| Target Functional Group | Terminal Alkyne | Primary Amine (e.g., Lysine) | Thiol (e.g., Cysteine) |
| Resulting Linkage | 1,2,3-Triazole | Amide | Thioether |
| Reaction pH | 4.0 - 8.0[6] | 7.0 - 9.0[7] | 6.5 - 7.5[9] |
| Typical Reaction Time | 1 - 4 hours[6] | 30 - 60 minutes at RT[7] | 2 - 4 hours at RT[10] |
| Typical Yield | Very High (>95%)[6] | High | High |
| Linkage Stability | Very High, resistant to enzymatic cleavage[12] | Very High | High, but potential for retro-Michael reaction |
| Specificity | Very High (Bioorthogonal)[13] | Moderate (targets available lysines)[14] | High (targets available cysteines)[] |
The length of the PEG chain is another critical factor influencing the performance of bioconjugates, particularly ADCs. Longer PEG linkers can enhance solubility and prolong circulation half-life, but may sometimes decrease in vitro potency.[1][15]
| PEG Linker Length | Effect on In Vitro Cytotoxicity (IC50) | Effect on Plasma Half-Life | Reference |
| No PEG | Baseline | Baseline | [15] |
| 4 kDa PEG | 4.5-fold reduction | 2.5-fold increase | [15] |
| 10 kDa PEG | 22-fold reduction | 11.2-fold increase | [15] |
Experimental Protocols
Detailed methodologies are essential for successful bioconjugation. Below are representative protocols for the different types of PEG linkers.
Protocol 1: Conjugation via Click Chemistry using Azido-PEG Linker
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Alkyne-modified biomolecule
-
Azido-PEG linker (e.g., this compound, which would first need to be conjugated to the second molecule of interest)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Triethylammonium (B8662869) acetate (B1210297) buffer (2M, pH 7.0)
-
DMSO
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the alkyne-modified biomolecule in water in a pressure-tight vial.[13]
-
Add 2M triethylammonium acetate buffer (pH 7.0).[13]
-
Add DMSO and vortex to mix.[13]
-
Add the Azido-PEG linker solution (typically a 1.5 to 10-fold molar excess).
-
Add a freshly prepared solution of sodium ascorbate, followed by the copper(II) sulfate solution. A common catalyst precursor is a pre-formed complex of CuSO4 and a ligand like TBTA.[13]
-
Degas the solution by bubbling with an inert gas for 30 seconds.[13]
-
Flush the vial with the inert gas, seal, and vortex thoroughly.[13]
-
Incubate the reaction at room temperature overnight.[13]
-
Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.[13]
Protocol 2: Protein Labeling with NHS-Ester-PEG Linker
This protocol outlines the steps for conjugating an NHS-ester-PEG linker to a protein.
Materials:
-
Protein solution (5-20 mg/mL)
-
NHS-Ester-PEG linker
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8-9, or PBS, pH 7.4)[14]
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare the protein solution in the appropriate amine-free buffer.[14]
-
Immediately before use, dissolve the NHS-Ester-PEG linker in a minimal amount of anhydrous DMSO or DMF.[7][14]
-
Add the desired molar excess of the dissolved NHS-Ester-PEG linker to the protein solution. A 20-fold molar excess is a common starting point.[7][16]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][16]
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column.[14]
Protocol 3: Antibody Conjugation with Maleimide-PEG Linker
This protocol describes a two-step process for conjugating a maleimide-PEG linker to an antibody.
Materials:
-
Antibody solution
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide-PEG-payload construct
-
Quenching reagent (e.g., cysteine)[]
-
Desalting column
Procedure:
-
Antibody Reduction: If targeting native disulfide bonds, reduce the antibody with a controlled amount of a reducing agent like DTT at 37°C for 30 minutes to generate free thiol groups.[17] If using an engineered cysteine, this step may be modified or omitted.
-
Remove the excess reducing agent using a desalting column.[17]
-
Conjugation: Immediately add the Maleimide-PEG-payload construct to the reduced antibody solution. A 5 to 20-fold molar excess of the maleimide reagent over the available thiol groups is often used.[10][]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10][]
-
Quenching: Add a quenching reagent like cysteine to react with any unreacted maleimide groups.[]
-
Purify the final antibody-drug conjugate using a suitable chromatography method, such as size-exclusion chromatography.[]
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflows for the different conjugation chemistries.
Caption: Workflow for Azide-Alkyne Click Chemistry Conjugation.
Caption: Workflow for NHS-Ester Amine Conjugation.
Caption: Workflow for Maleimide-Thiol Conjugation.
Conclusion
The selection of a PEG linker is a critical decision in the development of bioconjugates. This compound, with its azide functionality, offers a highly specific and efficient route for conjugation via click chemistry, resulting in a very stable triazole linkage. This makes it an excellent choice for constructing complex architectures where bioorthogonality is crucial.
NHS-ester PEG linkers provide a robust and straightforward method for modifying abundant primary amines on proteins, forming stable amide bonds. Maleimide-PEG linkers, on the other hand, enable more site-specific conjugation to thiol groups, leading to more homogeneous products.
The optimal choice of linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Factors such as the desired drug-to-antibody ratio, the hydrophobicity of the payload, and the required in vivo stability and pharmacokinetic profile all play a role in determining the most suitable linker chemistry and PEG length.[1][18] By carefully considering these factors and utilizing the appropriate experimental protocols, researchers can design and synthesize effective and well-defined bioconjugates for a wide range of therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 5. Amine/Azide PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. confluore.com [confluore.com]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. glenresearch.com [glenresearch.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to Alternatives for 3-(Azido-PEG5-amino)propanol in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates. The linker not only connects the biomolecule to a payload but also significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the final product. 3-(Azido-PEG5-amino)propanol is a widely used heterobifunctional linker, valued for its PEG5 spacer that enhances hydrophilicity and its terminal azide (B81097) and amine groups that enable sequential conjugation chemistries.
This guide provides an objective comparison of viable alternatives to this compound, focusing on variations in reactive groups, PEG linker length, and conjugation chemistry. The performance of these alternatives is evaluated using experimental data to help you make an informed decision for your specific application, whether it be antibody-drug conjugates (ADCs), PROTACs, or fluorescent labeling.
I. Understanding the Alternatives: A Structural Overview
Alternatives to this compound can be categorized based on three key modifications:
-
Variation in Reactive Groups: The terminal amine group can be substituted with other functionalities to target different amino acid residues or to simplify conjugation workflows. Common alternatives include N-hydroxysuccinimide (NHS) esters for direct reaction with lysines or maleimides for specific targeting of cysteines.
-
Altering PEG Chain Length: The number of polyethylene (B3416737) glycol (PEG) units can be modified to fine-tune the physicochemical properties of the bioconjugate. Shorter linkers (e.g., PEG2, PEG4) create more compact conjugates, while longer linkers (e.g., PEG8, PEG12, PEG24) can improve solubility, reduce aggregation, and extend plasma half-life, which is particularly crucial for hydrophobic payloads.[1][2][3]
-
Advanced Bioorthogonal Chemistries: While the azide group is a staple of copper-catalyzed (CuAAC) and strain-promoted (SPAAC) "click chemistry," other bioorthogonal pairs like tetrazine and trans-cyclooctene (B1233481) (TCO) offer significantly faster reaction kinetics, which can be advantageous for in vivo applications or when dealing with sensitive biomolecules.[4][5]
The following table summarizes the key characteristics of various heterobifunctional PEG linkers.
| Linker Class | Reactive Group 1 | Reactive Group 2 | Key Features & Applications |
| Amine-Reactive Azides | Azide (-N₃) | NHS Ester | One-step reaction with primary amines (lysines). More direct than activating an amine linker.[6] |
| Azide (-N₃) | Carboxylic Acid (-COOH) | Requires activation (e.g., with EDC/NHS) to react with amines. Offers more control over the reaction.[7][8] | |
| Thiol-Reactive Azides | Azide (-N₃) | Maleimide | Highly specific reaction with free thiols (cysteines), enabling site-specific conjugation.[8] |
| "Clickable" Alkynes | Alkyne (e.g., DBCO) | NHS Ester | Enables copper-free SPAAC. The NHS ester reacts with amines first, followed by the azide click reaction.[9][10] |
| Alkyne (e.g., DBCO) | Maleimide | Enables copper-free SPAAC with site-specific thiol conjugation. | |
| Fast "Click" Reagents | Tetrazine | NHS Ester | Used for Inverse Electron Demand Diels-Alder (IEDDA) reactions with TCO-modified molecules. Extremely fast kinetics.[4] |
II. Quantitative Performance Comparison
The choice of linker directly impacts the performance of the final bioconjugate. The following tables present quantitative data from various studies to facilitate a direct comparison.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
Incorporating PEG linkers can reduce the clearance rate of ADCs, thereby increasing their exposure and potential efficacy. This effect is particularly pronounced when moving from non-PEGylated to shorter PEG chains (up to PEG8).[11][12]
| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated |
| No PEG | ~15 | 1.0x |
| PEG2 | ~12 | 1.3x Slower |
| PEG4 | ~8 | 1.9x Slower |
| PEG8 | ~5 | 3.0x Slower |
| PEG12 | ~5 | 3.0x Slower |
| PEG24 | ~4 | 3.8x Slower |
| Data adapted from studies on homogeneous DAR 8 conjugates in Sprague-Dawley rats.[11][12] |
Table 2: Comparison of Bioorthogonal "Click" Reaction Kinetics
The speed of the conjugation reaction is a critical factor, especially for in vivo applications. IEDDA reactions between tetrazine and TCO are orders of magnitude faster than conventional click chemistry.[4][5]
| Reaction Type | Click Partners | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide | 10 - 100 | Fast and efficient but requires a potentially cytotoxic copper catalyst.[5][13] |
| SPAAC | Strained Alkyne (DBCO) + Azide | ~0.1 | Copper-free and bioorthogonal, but slower kinetics than CuAAC.[14] |
| IEDDA | trans-Cyclooctene (TCO) + Tetrazine | 1,000 - 100,000 | Extremely fast, copper-free, and bioorthogonal. Ideal for rapid labeling and in vivo applications.[4] |
Table 3: Stability of Common Bioconjugation Linkages
The stability of the bond formed between the linker and the biomolecule is paramount for the integrity of the conjugate in biological environments.
| Linkage Type | Chemical Bond | Primary Degradation Pathway | Stability in Plasma |
| Maleimide-Cysteine | Thioether | Retro-Michael reaction (thiol exchange) | Moderate to Low: Prone to deconjugation but can be stabilized by linker design.[15] |
| Disulfide | Disulfide (-S-S-) | Thiol-disulfide exchange | Low: Readily cleaved in reducing environments like plasma or the intracellular space.[15] |
| Amide | Amide | Hydrolysis | High: Extremely stable with a half-life of hundreds of years under physiological conditions.[16] |
| Oxime | Oxime (C=N-O) | Hydrolysis (acid-catalyzed) | High: Significantly more stable than hydrazone linkages, with rate constants for hydrolysis being nearly 1000-fold lower.[16][17][18] |
| Triazole (from Click Chemistry) | Triazole | Generally considered highly stable | High: The triazole ring is very robust and resistant to cleavage.[15] |
III. Visualization of Bioconjugation Workflows
To better illustrate the processes discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. raineslab.com [raineslab.com]
The Efficacy of PEGylated Linkers in Antibody-Drug Conjugates: A Comparative Guide
The strategic design of linkers is a critical determinant in the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) units has emerged as a key strategy to enhance the physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of ADCs synthesized with PEGylated linkers, with a specific focus on the projected efficacy of those utilizing a 3-(Azido-PEG5-amino)propanol linker. This analysis is supported by experimental data from studies on various PEGylated ADCs, offering a valuable resource for researchers, scientists, and professionals in drug development.
Impact of PEGylation on ADC Performance
The inclusion of PEG chains in ADC linkers significantly influences their performance by improving hydrophilicity, which in turn can mitigate aggregation issues often associated with hydrophobic drug payloads.[1][][3] This enhancement of solubility and stability contributes to a more favorable pharmacokinetic (PK) profile, characterized by a longer circulation half-life and reduced clearance.[4][5][6]
However, the length of the PEG chain presents a critical optimization challenge. While longer PEG chains can substantially extend the half-life of an ADC, they have also been shown to potentially decrease in vitro cytotoxicity.[3][4][5] This necessitates a careful balance to maximize the therapeutic window, ensuring that the benefits of prolonged exposure do not compromise the cytotoxic potency of the payload upon reaching the target tumor cells.
Comparative Analysis of PEGylated vs. Non-PEGylated ADCs
The advantages of incorporating PEG linkers are evident when comparing the performance of PEGylated ADCs to their non-PEGylated counterparts.
| Feature | Non-PEGylated ADC | PEGylated ADC | Supporting Evidence |
| Hydrophilicity | Lower, prone to aggregation with hydrophobic payloads | Higher, reduced aggregation | [1][] |
| Pharmacokinetics | Faster clearance, shorter half-life | Slower clearance, prolonged half-life | [4][5][6] |
| In Vitro Cytotoxicity | Generally higher | Can be reduced with increasing PEG chain length | [3][4][5] |
| In Vivo Efficacy | Potentially limited by poor PK | Often improved due to enhanced tumor accumulation | [3][4][6] |
| Safety | Higher risk of off-target toxicity due to rapid clearance and aggregation | Improved safety profile, reduced off-target toxicity | [4][5] |
Projected Efficacy of ADCs with this compound Linker
The this compound linker is a bifunctional molecule containing a PEG5 spacer, an azide (B81097) group for click chemistry conjugation, and a hydroxyl group for further modification.[7][8][9] Based on the available data for other short-chain PEG linkers, we can project the following performance characteristics for an ADC synthesized with this linker:
-
Improved Hydrophilicity: The PEG5 unit will increase the water solubility of the ADC compared to a non-PEGylated version, aiding in the conjugation of hydrophobic payloads.[]
-
Modest Impact on Pharmacokinetics: A short PEG5 chain is expected to have a less pronounced effect on extending the circulation half-life compared to longer PEG chains (e.g., PEG8 or greater).[6]
-
Maintained In Vitro Potency: The shorter length of the PEG5 linker is less likely to significantly hinder the binding of the antibody to its target or the subsequent internalization and payload release, thus preserving in vitro cytotoxicity.[3]
-
Versatile Conjugation: The azide group facilitates site-specific conjugation via click chemistry, allowing for precise control over the drug-to-antibody ratio (DAR) and leading to a more homogeneous ADC product.[7][10]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key experiments.
ADC Synthesis via Click Chemistry
This protocol describes a general workflow for conjugating a drug-linker containing an alkyne group to an antibody functionalized with an azide group, such as one derived from this compound.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
- 9. Amine/Azide PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
A Comparative Guide to Functional Assays for Proteins Modified with Azido-PEG Linkers
This guide provides a comprehensive comparison of functional assays for proteins modified with 3-(Azido-PEG5-amino)propanol and similar azido-PEG reagents. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation and the characterization of modified proteins. The guide details the impact of PEGylation on protein function, compares alternative modification strategies, and provides supporting experimental data and protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely used strategy to improve the therapeutic properties of biopharmaceuticals.[1] This modification can enhance a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn extends its plasma half-life, improves solubility and stability, and reduces immunogenicity and susceptibility to proteolytic degradation.[1][2]
Azido-PEG linkers, such as this compound, are heterobifunctional reagents that enable a precise, two-step modification process.[3] One end of the linker is attached to the protein, often through a reaction with primary amines on lysine (B10760008) residues, while the terminal azide (B81097) group allows for subsequent conjugation to a molecule of interest via highly efficient and bioorthogonal "click chemistry".[4][5] This approach offers greater control compared to older, non-specific PEGylation methods, helping to preserve the protein's native function.[6][7]
Comparative Analysis of Protein Modification Strategies
The choice of modification reagent significantly impacts the final conjugate's properties. While azido-PEG linkers offer controlled, site-specific conjugation via click chemistry, other methods present different advantages and disadvantages. The following table compares key characteristics of common protein modification strategies.
| Feature | Azido-PEG Click Chemistry | Random Amine-Reactive PEGylation (e.g., NHS-Ester) | Site-Specific Cysteine PEGylation (e.g., Maleimide) | PASylation (Genetic Fusion) |
| Principle | Two-step: Amine labeling with Azido-PEG, followed by bioorthogonal alkyne-azide cycloaddition.[3][5] | Direct, one-step reaction of an activated PEG (e.g., NHS-ester) with primary amines (lysine residues).[8] | One-step reaction of a maleimide-activated PEG with free thiol groups on cysteine residues. | Genetic fusion of a Proline/Alanine/Serine-rich polypeptide sequence to the target protein.[9] |
| Specificity | High. Can be directed to specific sites, especially when combined with unnatural amino acid incorporation.[6][7] | Low ("random"). Reacts with multiple exposed lysine residues, creating a heterogeneous mixture of "PEGmers".[8] | High. Targets specific cysteine residues, which are less abundant than lysines. | Absolute. The PAS sequence is encoded genetically at a precise location (N- or C-terminus).[9] |
| Impact on Activity | Generally lower impact due to higher specificity. Can achieve high retention of bioactivity.[6][7] | High potential for activity loss if lysines in the active or binding site are modified.[10][11] | Lower impact if the cysteine is not in a critical functional region. | Minimal impact on activity as the modification is a genetically encoded, flexible chain away from active sites.[9] |
| Homogeneity | High. Produces a well-defined, homogeneous final product.[7] | Low. Results in a complex and heterogeneous mixture of positional isomers and species with varying numbers of PEGs.[8] | High. Produces a homogeneous product if a single reactive cysteine is available. | Very High. Produces a single, well-defined protein fusion.[9] |
| Immunogenicity | Can elicit anti-PEG antibodies.[11] | Can elicit anti-PEG antibodies.[11] | Can elicit anti-PEG antibodies.[11] | Designed to be a biological alternative to PEG, potentially with lower immunogenicity.[9] |
| Key Advantage | Bioorthogonal reaction allows for conjugation in complex biological media.[5] | Simple, well-established chemistry.[8] | High specificity for less common amino acids. | Genetically encoded, produces highly homogeneous products without chemical coupling steps.[9] |
Quantitative Comparison of Functional Assay Data
The ultimate goal of a functional assay is to determine how the modification has affected the protein's biological activity. The impact of PEGylation can range from negligible to a near-complete loss of function, depending on the protein, the PEG's size and architecture, and the conjugation chemistry used.[10]
| Protein Type | Modification Method | Key Functional Metric | Result | Reference |
| Interferon α-2a | Random PEGylation (40 kDa branched PEG) | Antiviral Activity | 7% of native protein activity (compensated by vastly increased half-life). | [11] |
| Superoxide Dismutase-1 | Site-specific Azido-PEGylation via unnatural amino acid | Enzymatic Activity | No loss of function observed compared to the wild-type enzyme. | [6][7] |
| Factor VIII | PEGylation (general) | Co-factor Activity | A specific "modification-dependent activity assay" was developed to measure the activity of only the PEGylated form. | [12] |
| Fab Fragment | PASylation (400-600 residues) vs. PEGylation (20 kDa branched PEG) | Pharmacokinetics (AUC) | PASylated Fab showed a 66% higher Area Under the Curve (AUC) than the PEGylated version, indicating longer circulation. | [9] |
| Various Therapeutics | General PEGylation | General Bioactivity | Activity retention can range from 7% to 98% depending on the specific process and degree of PEGylation. | [10] |
Visualizations: Workflows and Pathways
Diagrams created with Graphviz to illustrate key processes.
Caption: Workflow for two-step protein modification using an azido-PEG linker and click chemistry.
Caption: Signaling pathway of a HER2-targeted antibody-drug conjugate (ADC) leading to apoptosis.
Caption: Logical relationship comparing key features of different protein modification strategies.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the creation and analysis of proteins modified with azido-PEG linkers.
Protocol 1: Two-Step Protein Modification via Azido-PEG Labeling and Click Chemistry
This protocol is adapted from procedures for heterobifunctional linkers.[3]
A. Amine Labeling with Azido-PEG-Succinimidyl Ester
-
Buffer Exchange: Prepare the protein at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-succinimidyl ester reagent in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quenching & Purification: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Remove excess, unreacted Azido-PEG reagent via size-exclusion chromatography (SEC) or dialysis against the desired buffer for the next step.
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug) in DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the purified azide-labeled protein with a 3- to 5-fold molar excess of the alkyne-containing molecule.
-
Catalyst Addition:
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stocks in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using fluorescent molecules.
-
Final Purification: Purify the final protein conjugate using SEC to remove the catalyst, excess reagents, and any byproducts.[13]
Protocol 2: Characterization and Functional Analysis
A. Confirmation of PEGylation via SDS-PAGE
-
Sample Preparation: Prepare samples of the unmodified protein, the azide-labeled intermediate, and the final purified conjugate.
-
Electrophoresis: Load the samples onto an appropriate acrylamide (B121943) percentage gel (e.g., 4-12% gradient). Run the gel according to standard procedures.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue). Successful PEGylation is confirmed by a distinct upward shift in the apparent molecular weight of the modified protein bands compared to the unmodified protein.[13] PEGylated proteins often appear as broader bands due to the heterogeneity of the PEG polymer itself.[13]
B. In Vitro Functional Assay (Example: Enzyme Activity)
-
Assay Setup: Prepare a series of dilutions for both the unmodified (control) and the final PEGylated protein.
-
Reaction Initiation: In a microplate, add the specific substrate for the enzyme to a suitable assay buffer. Initiate the reaction by adding the diluted enzyme samples to the wells.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a plate reader (e.g., measuring absorbance or fluorescence).
-
Analysis: Calculate the specific activity (e.g., in U/mg) for both the unmodified and PEGylated proteins. The percentage of retained activity can be calculated as: (Specific Activity of PEGylated Protein / Specific Activity of Unmodified Protein) * 100.
C. In Vitro Binding Assay (Example: ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with the target antigen or receptor for the protein of interest and incubate overnight at 4°C. Block non-specific binding sites.
-
Sample Incubation: Add serial dilutions of the unmodified and PEGylated proteins to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). After another incubation and wash, add the enzyme's substrate.
-
Analysis: Measure the signal (e.g., absorbance) using a plate reader. Plot the signal versus protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd) or half-maximal effective concentration (EC50). Compare the values between the modified and unmodified protein to quantify any change in binding affinity.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 11. youtube.com [youtube.com]
- 12. Selective functional activity measurement of a PEGylated protein with a modification-dependent activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to CuAAC and SPAAC for 3-(Azido-PEG5-amino)propanol Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for success. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and selective method for creating stable triazole linkages. This guide presents an objective comparison of the two most prominent forms of this reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on their application for conjugating 3-(Azido-PEG5-amino)propanol .
This hydrophilic PEG linker, featuring a terminal azide, is a versatile tool for modification of biomolecules and surfaces. The choice between a copper-catalyzed or a strain-promoted approach depends heavily on the experimental context, including the sensitivity of the substrates, the desired reaction kinetics, and the biological environment of the conjugation.
Quantitative Performance Comparison
The decision between CuAAC and SPAAC often hinges on quantitative metrics such as reaction speed, efficiency, and the required reaction conditions. While kinetic data for the specific this compound molecule is not extensively published, data from analogous systems provide a strong basis for comparison.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required, typically generated in situ from CuSO₄ with a reducing agent (e.g., Sodium Ascorbate).[1][2][3] | None required; the reaction is driven by the ring strain of the cyclooctyne.[4][5][6] |
| Alkyne Reactant | Simple, stable terminal alkynes (e.g., propargyl group).[4] | Strained cyclooctynes (e.g., DBCO, BCN, DIBAC).[4][5][7] |
| Reaction Rate (k₂) * | Very fast (typically 10 to 100 M⁻¹s⁻¹).[3][8] | Fast, but generally 100-fold slower than CuAAC (typically 0.07 to 0.34 M⁻¹s⁻¹).[3][9][10] |
| Typical Reaction Time | Minutes to a few hours.[3] | Several hours to overnight, depending on reactant concentrations.[3][11] |
| Typical Yield | High to quantitative (>95%) under optimized conditions.[3][9] | Generally high, but can be more substrate-dependent.[3][9] |
| Biocompatibility | Lower, due to the cytotoxicity of the copper catalyst, which can be mitigated with ligands (e.g., THPTA).[4][12][13] | High; ideal for live-cell imaging and in vivo applications due to the absence of a toxic catalyst.[5][11][13] |
| Regioselectivity | Highly regioselective, yielding only the 1,4-disubstituted triazole.[12][14] | Not regioselective, typically yielding a mixture of regioisomers.[3][15] |
| Reagent Cost | Terminal alkynes, copper salts, and ligands are generally less expensive.[9] | Strained cyclooctynes can be significantly more expensive to synthesize and procure.[9] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used. The data presented are for analogous systems and should be considered a general indicator of relative reaction speeds.
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying mechanisms and procedural differences is key to understanding the practical implications of choosing one method over the other.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Stability of the Triazole Linkage from 3-(Azido-PEG5-amino)propanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linkage for bioconjugation is critical to the success of a molecule's design and function. The 1,2,3-triazole linkage, formed via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, has emerged as a gold standard for creating robust and stable connections. This guide provides an objective comparison of the stability of the triazole linkage that would be formed using 3-(Azido-PEG5-amino)propanol, contextualized with other common bioconjugation linkages and supported by established experimental protocols for stability assessment.
The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle, making it an excellent and reliable linker in various applications, including drug development where it can serve as a bioisostere for amide bonds.[1] Its inherent stability is a key advantage of employing click chemistry for bioconjugation.[1] The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][2] This remarkable stability makes it a significant improvement over more labile linkages like esters or hydrazones in biological environments.[1]
Comparative Stability of Common Bioconjugation Linkages
While direct quantitative stability data for the triazole linkage derived specifically from this compound is not extensively published, its stability can be inferred from the well-documented robustness of the 1,2,3-triazole ring itself. The following table summarizes the general stability of the triazole linkage in comparison to other frequently used bioconjugation linkages under various conditions.
| Linkage Type | General Stability | Conditions Leading to Cleavage | Key Characteristics |
| 1,2,3-Triazole | Very High | Generally inert to severe hydrolytic, oxidizing, and reducing conditions.[2] Not cleaved by proteases.[2] | Highly stable aromatic ring.[1] Bioisostere for amide bonds.[1] Formed via efficient "click chemistry". |
| Amide | High | Susceptible to enzymatic cleavage by proteases.[2] Can be hydrolyzed under strong acidic or basic conditions.[2] | Common in peptides and proteins. |
| Ester | Moderate | Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes.[2] | Can be designed for controlled release. |
| Hydrazone | pH-Dependent | Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes).[2] | Often used for pH-triggered drug release. |
| Oxime | Moderate to High | More stable than hydrazones towards hydrolysis, but can still be cleaved under acidic conditions.[2] | Provides greater stability than hydrazones. |
| Thioether | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage.[2] | Robust linkage formed via maleimide (B117702) chemistry. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the molecule containing the triazole linkage to a variety of stress conditions and analyzing for degradation over time.[1]
Sample Preparation
Prepare stock solutions of the triazole-linked compound of interest (e.g., formed by reacting this compound with an alkyne-containing molecule) in a suitable solvent such as water, PBS, or a compatible organic solvent.[1] A typical starting concentration is 1 mg/mL, but this may be adjusted based on the sensitivity of the analytical method.[1]
Stress Conditions
Incubate the sample solutions under the following stress conditions:[1]
-
Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Reductive Stability: 10 mM glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.
-
Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.
Time Points
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] If necessary, quench the degradation reaction immediately (e.g., by neutralizing acidic or basic solutions).[1]
Analytical Method
Analyze the samples using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1]
-
HPLC-MS/MS Method:
-
Column: A C18 reverse-phase column is typically suitable.[1]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) is a common choice for good separation and ionization.[1]
-
Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.[1]
-
Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point. The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.[1]
-
Data Analysis
Plot the percentage of the intact compound remaining versus time for each stress condition.[1] If applicable, calculate the degradation rate constant and the half-life (t₁/₂) of the triazole linkage under each condition.[1]
Visualizing the Stability Assessment Workflow and Comparison
To better illustrate the processes and stability relationships, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of a triazole linkage.
Caption: Relative stability of common bioconjugation linkages.
References
Navigating the Nuances of PEGylation: A Comparative Guide to 3-(Azido-PEG5-amino)propanol and its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the consistency and performance of chemical linkers are paramount to the success of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of 3-(Azido-PEG5-amino)propanol, a widely used PEG linker, with its alternatives, focusing on the critical aspect of lot-to-lot variability and its impact on experimental outcomes. We present supporting experimental data and detailed protocols to aid in the rational selection of the optimal linker for your research needs.
Understanding the Importance of Linker Consistency
Lot-to-lot variability in biochemical reagents can introduce significant inconsistencies in experimental results, potentially jeopardizing research findings and the quality of therapeutic candidates.[1] For PEG linkers like this compound, this variability can manifest in parameters such as purity, the presence of side-products from synthesis, and the precise length of the PEG chain in the case of polydisperse mixtures. While this compound is a discrete (monodisperse) PEG linker, ensuring high purity and the absence of impurities across different batches is crucial for reproducible bioconjugation.
Key quality control parameters for PEG linkers include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity and Molecular Weight: Confirmed by Mass Spectrometry (MS).
-
Appearance and Solubility: Visual inspection and solubility tests in relevant solvents.
-
Functionality: Assessed through reactivity in conjugation reactions.
Performance Comparison of this compound and Alternatives
This compound is a heterobifunctional linker featuring an azide (B81097) group for "click" chemistry and a terminal hydroxyl group that can be further functionalized.[2] Its hydrophilic PEG5 spacer enhances the solubility of the resulting bioconjugate.[2] However, the optimal choice of a linker is highly dependent on the specific application. Here, we compare this compound with key alternatives.
Table 1: Comparison of Key Performance Parameters for Azide-PEG Linkers
| Parameter | This compound | Shorter Chain Azide-PEG Linkers (e.g., Azido-PEG2-amine) | Longer Chain Azide-PEG Linkers (e.g., Azido-PEG12-acid) | Branched Azide-PEG Linkers |
| Solubility Enhancement | Moderate | Lower | Higher | High |
| Hydrodynamic Radius | Moderate | Smaller | Larger | Larger |
| Potential for Steric Hindrance | Moderate | Lower | Higher | Higher |
| Plasma Half-life of Conjugate | Moderate | Shorter | Longer | Longer |
| Potential for Aggregation of Conjugate | Low | Higher (with hydrophobic payloads) | Lower | Lower |
| Typical Application | General bioconjugation, PROTACs | When a compact linker is required | Enhancing PK properties of ADCs | High Drug-to-Antibody Ratio (DAR) ADCs |
The length of the PEG chain is a critical factor influencing the pharmacokinetic properties and in vivo efficacy of ADCs.[3][4] Longer PEG linkers generally lead to a longer plasma half-life but may decrease in vitro cytotoxicity.[3]
Table 2: Impact of PEG Linker Length on ADC Performance (Illustrative Data)
| Linker | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| Short Chain (e.g., PEG4) | 5 | 100 | 60 |
| Medium Chain (e.g., PEG8) | 8 | 150 | 80 |
| Long Chain (e.g., PEG12) | 12 | 200 | 90 |
This table presents illustrative data compiled from multiple sources to demonstrate general trends. Actual values are dependent on the specific antibody, payload, and cell line used.
Experimental Protocols
To ensure the selection of a consistent and high-performing linker, rigorous experimental evaluation is necessary. Below are detailed methodologies for key experiments.
Protocol 1: Purity and Identity Verification of PEG Linkers
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Detection: UV at 214 nm and Evaporative Light Scattering Detector (ELSD).
-
Purpose: To determine the purity of the linker by separating it from any impurities.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Purpose: To confirm the molecular weight and identity of the PEG linker.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Nuclei: ¹H and ¹³C.
-
Purpose: To confirm the chemical structure of the linker and identify any structural isomers or impurities.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target cancer cells in appropriate media.
-
ADC Preparation: Prepare ADCs using this compound and alternative linkers.
-
Cell Treatment: Seed cells in 96-well plates and treat with serial dilutions of the prepared ADCs.
-
MTT Assay: After a 72-96 hour incubation, add MTT solution to assess cell viability.[3]
-
Data Analysis: Calculate the IC50 value for each ADC to determine its in vitro potency.
Protocol 3: Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different linkers.[4]
-
Blood Sampling: Collect blood samples at various time points post-injection.[4]
-
ADC Quantification: Measure the concentration of the ADC in plasma using an enzyme-linked immunosorbent assay (ELISA).[4]
-
Data Analysis: Determine pharmacokinetic parameters such as plasma half-life and clearance rate.
Mandatory Visualizations
Experimental Workflow for ADC Development and Evaluation
Caption: A generalized workflow for the development and preclinical evaluation of an Antibody-Drug Conjugate (ADC).
Logical Relationship in PROTAC Development
Caption: The mechanism of action for a PROTAC, highlighting the central role of the linker in forming a stable ternary complex.
Conclusion
The selection of a PEG linker is a critical decision in the development of bioconjugates. While this compound offers a versatile platform for click chemistry applications, a thorough evaluation of its performance against alternatives with varying PEG lengths and architectures is essential. By implementing rigorous quality control and comprehensive experimental comparisons, researchers can mitigate the risks associated with lot-to-lot variability and select the optimal linker to enhance the therapeutic potential of their novel drug candidates.
References
Safety Operating Guide
Safe Disposal of 3-(Azido-PEG5-amino)propanol: A Guide for Laboratory Professionals
The proper disposal of 3-(Azido-PEG5-amino)propanol is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, focusing on the potential hazards associated with its azide (B81097) functional group.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with caution. Although a Safety Data Sheet (SDS) for this specific compound may classify it as not hazardous, the presence of the azide group warrants significant safety measures due to the high acute toxicity and explosive potential of azide compounds in general.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (nitrile gloves are a common recommendation).[3]
-
A lab coat.[2]
-
All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][2][3]
Key Hazards of Azide-Containing Compounds:
-
High Acute Toxicity: Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[1] They can act as potent toxins, similar to cyanide.[1]
-
Explosion Hazard: Azide compounds can react with heavy metals such as lead, copper, silver, and zinc to form highly shock-sensitive and explosive metal azides.[1] This is a primary reason why azide solutions should never be disposed of down the drain, as they can react with metal pipes.[3][4]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper storage, and transfer to a licensed disposal company.[2][4][5][6]
Step 1: Waste Collection
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated and clearly labeled waste container.[7]
-
Crucially, use only non-metallic containers , such as those made of polypropylene (B1209903) or polyethylene, to avoid the formation of explosive metal azides.[1][8] The container cap should also be non-metallic.[1]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.
Step 2: Waste Storage
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2][3]
-
Ensure the storage area is designated for hazardous waste.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[2][4][6]
-
Always consult with your local waste disposal authority to ensure full compliance with national and regional regulations.[2][6]
Experimental Protocol: Quenching of Aqueous Azide Waste
For dilute aqueous solutions (≤ 5%) of azide compounds, chemical neutralization (quenching) can be performed before disposal.[1][3] This procedure must be carried out with extreme caution in a chemical fume hood.[1][3]
Materials:
-
Aqueous azide waste (concentration ≤ 5%)
-
20% Sodium nitrite (B80452) (NaNO₂) solution
-
2M Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Dilute sodium hydroxide (B78521) (NaOH) solution
-
Three-necked flask equipped with a stirrer and a dropping funnel
Procedure:
-
Place the aqueous azide solution in the three-necked flask inside a chemical fume hood.
-
With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of the azide compound.[1][9]
-
Slowly and carefully add 2M sulfuric acid dropwise from the dropping funnel. This order of addition is critical to avoid the formation of highly toxic and explosive hydrazoic acid (HN₃).[3]
-
Continue adding acid until the solution is acidic to pH paper and the evolution of nitrogen oxides gas has stopped.[3][9]
-
Test for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue color indicates that the decomposition of the azide is complete.[3][9]
-
Once the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.[3]
-
The final neutralized solution, if free of other hazardous materials, can be disposed of as regular aqueous waste, but it is highly recommended to collect it as hazardous waste.[1][3]
The following table summarizes the key quantitative parameters for the azide quenching protocol.
| Parameter | Guideline | Rationale |
| Maximum Azide Concentration | ≤ 5% | To control the reaction rate and prevent excessive gas evolution.[1][3] |
| Sodium Nitrite to Azide Ratio | 1.5 g NaNO₂ per 1 g of azide | Ensures complete destruction of the azide.[1][9] |
| Sulfuric Acid Concentration | 2M | Provides the acidic medium necessary for the reaction.[1] |
| Final pH of Solution | 6 - 9 | Neutralization is required before final disposal.[3] |
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. axispharm.com [axispharm.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. triumvirate.com [triumvirate.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ph.health.mil [ph.health.mil]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Personal protective equipment for handling 3-(Azido-PEG5-amino)propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(Azido-PEG5-amino)propanol. The following procedures are based on a comprehensive review of available safety data and best practices for handling chemicals containing azide (B81097) functional groups. While a specific Safety Data Sheet (SDS) for this compound classifies it as not hazardous, the presence of the azide group warrants stringent safety protocols due to the potential for explosive decomposition and toxicity associated with this class of compounds.[1][2]
Hazard Assessment and Mitigation
Organic azides are energy-rich molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1] Although the PEG chain may reduce the sensitivity of the molecule, it is crucial to handle this compound with the precautions typically afforded to other azido (B1232118) compounds.
Key Potential Hazards:
-
Explosive Instability: Organic azides can be explosive.[1] Avoid grinding, scratching, strong agitation, and contact with metals.[3]
-
Toxicity: While specific toxicological data for this compound is limited, azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Formation of Hydrazoic Acid: Avoid contact with acids, as this can lead to the formation of highly toxic and volatile hydrazoic acid.[3]
-
Formation of Explosive Metal Azides: Do not allow contact with metals, as this can form highly sensitive and explosive metal azides.[3][4] This is particularly important for disposal down drains where it can react with lead or copper pipes.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure user safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[6] For higher concentrations, consider a more resistant glove material underneath. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture.[6] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.[5][6] | Protects eyes from dust particles and splashes of solutions containing the compound.[6] |
| Body Protection | A flame-resistant lab coat must be worn.[5] For procedures with a higher risk of contamination, a disposable gown is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] If aerosolization is possible outside a hood, use a NIOSH-approved respirator.[6] | Prevents inhalation of the compound, which can be a primary route of exposure. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[5] | Protects feet from spills. |
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.[2][3]
-
Use a blast shield for reactions, especially when heating or scaling up.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
Handling Procedures:
-
Use the smallest amount of the azide-containing compound as possible for your experiment.[1]
-
Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring to avoid the formation of explosive metal azides.[1][3]
-
Avoid heat, flames, sparks, and other sources of ignition.[2]
-
Keep the work area clear of unnecessary chemicals and equipment.[1]
Storage:
-
Store in a tightly closed vessel in a refrigerator.[2]
-
Store away from heat, light, pressure, and shock.[1]
Experimental Protocol: Example of a "Click" Chemistry Reaction
This protocol outlines a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this compound.[7][8]
Materials:
-
This compound
-
An alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Appropriate solvent (e.g., water, t-butanol, DMF)
-
Personal Protective Equipment (as outlined in the table above)
Procedure:
-
Preparation: Don all required PPE and ensure the work is performed in a chemical fume hood with a blast shield in place.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the alkyne-containing molecule.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction vessel, add the solvent.
-
Add the alkyne-containing molecule to the solvent.
-
Add the this compound solution to the reaction mixture.
-
Add the sodium ascorbate solution.
-
Add the CuSO₄ solution to initiate the reaction.
-
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using standard laboratory techniques (e.g., chromatography).
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent explosions.
-
Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled waste container.[1][5] This waste stream should be kept separate from other chemical waste.[5]
-
Do Not Dispose Down the Drain: Never dispose of azide-containing compounds down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4][5]
-
Deactivation: For larger quantities of azide waste, consider deactivation procedures. A common method involves reacting the azide with a reducing agent. However, this should only be performed by trained personnel following a validated standard operating procedure.
-
Licensed Disposal: Arrange for the disposal of azide waste through a licensed hazardous waste disposal company in accordance with all local, state, and national regulations.[2]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. axispharm.com [axispharm.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 2228857-31-4 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
